3-Isoquinolinecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXBVBVNGMCFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408098 | |
| Record name | 3-Isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26947-41-1 | |
| Record name | 3-Isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isoquinolinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isoquinolinecarbonitrile: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isoquinolinecarbonitrile, a key heterocyclic nitrile, is a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its potential therapeutic applications. The document summarizes quantitative data in structured tables for ease of comparison and includes visual diagrams of synthetic workflows to facilitate understanding.
Chemical and Physical Properties
This compound, with the CAS number 26947-41-1 , is a solid, nitrogen-containing heterocyclic compound.[1] Its core structure, an isoquinoline ring substituted with a nitrile group at the 3-position, makes it a versatile building block in the synthesis of more complex molecules. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26947-41-1 | [1] |
| Molecular Formula | C₁₀H₆N₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Melting Point | 126-128 °C | [1] |
| Appearance | Solid | |
| SMILES | N#Cc1cc2ccccc2cn1 | [1] |
| InChI | 1S/C10H6N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Two common approaches are the palladium-catalyzed cyanation of a 3-haloisoquinoline and the dehydration of isoquinoline-3-carboxamide.
Palladium-Catalyzed Cyanation of 3-Bromoisoquinoline
This method involves the cross-coupling of 3-bromoisoquinoline with a cyanide source, catalyzed by a palladium complex. This approach is widely used for the synthesis of aryl nitriles due to its efficiency and functional group tolerance.[2]
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 3-bromoisoquinoline (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), a cyanide source like zinc cyanide (0.6 equivalents), and a solvent such as dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Logical Workflow for Palladium-Catalyzed Cyanation:
References
- 1. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of 3-Isoquinolinecarbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isoquinolinecarbonitrile is a heterocyclic organic compound featuring an isoquinoline core substituted with a nitrile group at the 3-position. The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds with a wide range of biological activities. The addition of a cyano (-CN) group can significantly influence the molecule's electronic properties, reactivity, and potential as a pharmacophore. Accurate elucidation of its chemical structure is the foundational step for any further research and development involving this compound.
This technical guide outlines the analytical methodologies and data interpretation required for the comprehensive structural confirmation of this compound. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide will focus on the expected analytical outcomes and the general experimental protocols applicable to its characterization.
Predicted Spectroscopic Data for Structural Elucidation
The definitive structure of this compound (C₁₀H₆N₂) would be confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
A comprehensive summary of the anticipated quantitative data for this compound is presented below. It is important to note that these are predicted values based on the analysis of similar structures, as a complete, published dataset for this specific molecule could not be located.
| Analytical Technique | Parameter | Predicted Value/Observation | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~ 7.5 - 9.5 ppm | Signals corresponding to the six aromatic protons on the isoquinoline ring system. The exact shifts and coupling patterns would reveal their relative positions. |
| Integration | Sum of integrals should equal 6H | Confirms the presence of six protons. | |
| Coupling Constants (J) | ortho (~7-9 Hz), meta (~1-3 Hz), para (~0-1 Hz) | Provides information on the connectivity of the protons in the aromatic rings. | |
| ¹³C NMR | Chemical Shift (δ) | ~ 110 - 160 ppm | Signals for the ten carbon atoms of the isoquinoline ring and the nitrile group. |
| ~ 115 - 120 ppm | Characteristic signal for the nitrile carbon (-C≡N). | ||
| Quaternary carbons would show distinct chemical shifts. | Helps to identify all carbon environments in the molecule. | ||
| FT-IR | Wavenumber (ν) | ~ 2220 - 2240 cm⁻¹ | Characteristic strong, sharp absorption for the C≡N stretch of the nitrile group. |
| ~ 3000 - 3100 cm⁻¹ | C-H stretching vibrations of the aromatic rings. | ||
| ~ 1500 - 1600 cm⁻¹ | C=C and C=N stretching vibrations within the aromatic isoquinoline core. | ||
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | m/z = 154.05 | Corresponds to the molecular weight of C₁₀H₆N₂. |
| Fragmentation Pattern | Loss of HCN (m/z = 127) | Characteristic fragmentation pattern for aromatic nitriles. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the coupling constants.
-
2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS).
-
Ionization Method (Electron Ionization - EI):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce structural fragments.
-
Mandatory Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the chemical structure elucidation of this compound.
Relationship Between Spectroscopic Data and Structural Features
This diagram illustrates how different spectroscopic data points correlate to specific structural features of this compound.
Spectroscopic Data for 3-Isoquinolinecarbonitrile: A Technical Overview
An in-depth analysis of the spectroscopic characteristics of 3-Isoquinolinecarbonitrile, a key heterocyclic nitrile, is presented for researchers and professionals in drug development. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.
While comprehensive, publicly available experimental spectra for this compound are not readily found in common databases, this guide provides a detailed theoretical framework based on established spectroscopic principles and data from analogous compounds. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound, derived from analysis of its chemical structure and comparison with similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.3 | s | - | H-1 |
| ~8.6 | s | - | H-4 |
| ~8.2 | d | ~8.0 | H-5 |
| ~8.0 | d | ~8.0 | H-8 |
| ~7.8 | t | ~7.5 | H-7 |
| ~7.7 | t | ~7.5 | H-6 |
Note: Predicted values are for a sample dissolved in a non-polar deuterated solvent like CDCl₃ and referenced to TMS at 0 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-1 |
| ~145 | C-3 |
| ~137 | C-8a |
| ~131 | C-7 |
| ~129 | C-5 |
| ~128.5 | C-6 |
| ~128 | C-4a |
| ~125 | C-8 |
| ~118 | C-4 |
| ~117 | C≡N |
Note: Predicted values are for a sample dissolved in a non-polar deuterated solvent like CDCl₃.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~1620, 1580, 1500 | Medium to Strong | Aromatic C=C and C=N ring stretching |
| ~900-650 | Strong | Aromatic C-H out-of-plane bending |
Note: Data is for a solid sample, likely prepared as a KBr pellet or a thin film.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 154 | High | [M]⁺ (Molecular Ion) |
| 127 | Moderate | [M - HCN]⁺ |
| 101 | Moderate | [C₈H₅]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Note: Predicted for electron ionization (EI) mass spectrometry.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation and purity assessment. The following are detailed methodologies for obtaining NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.
-
If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
¹H NMR Spectroscopy Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width: A range of -2 to 12 ppm is appropriate for most organic compounds.
-
¹³C NMR Spectroscopy Protocol:
-
Instrument: The same spectrometer as used for ¹H NMR.
-
Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width: A range of 0 to 200 ppm is typically used.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
FTIR Spectroscopy Protocol:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is typically sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Parameters:
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: Typically 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.
-
Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of this compound is illustrated in the diagram below. This workflow ensures that complementary information from each technique is used to build a comprehensive understanding of the molecule's structure and purity.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to 3-Isoquinolinecarbonitrile: Solubility and Stability
This technical guide provides a comprehensive overview of the available data and recommended protocols for assessing the solubility and stability of 3-Isoquinolinecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key information and presents it in a structured and actionable format.
Core Properties of this compound
This compound is a nitrile-containing heterocyclic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂ | Sigma-Aldrich[1] |
| Molecular Weight | 154.17 g/mol | Sigma-Aldrich[1] |
| Melting Point | 126-128 °C | Sigma-Aldrich[1] |
| Appearance | Not specified (likely a solid at room temperature) | Inferred |
| CAS Number | 26947-41-1 | Sigma-Aldrich[1] |
Solubility Profile
A proposed qualitative solubility profile is presented below.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The presence of polar functional groups may be offset by the larger, nonpolar aromatic system. |
| Aqueous Acids (e.g., 5% HCl) | Likely soluble | The basic nitrogen in the isoquinoline ring can be protonated, forming a more soluble salt.[2][3] |
| Aqueous Bases (e.g., 5% NaOH) | Likely insoluble | The molecule lacks acidic protons that would react with a base to form a soluble salt.[2][3] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely soluble | These solvents are capable of solvating both the polar and nonpolar regions of the molecule. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately soluble | The hydroxyl group of the solvent can interact with the nitrogen atoms. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly soluble to insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of an organic compound like this compound.[2][3][4]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (Water, 5% HCl, 5% NaOH, DMSO, Ethanol, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Initial Qualitative Assessment:
-
Place approximately 1-2 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid. Record as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Determination (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or mol/L.
-
Stability Profile
Specific stability data for this compound is not publicly available. A comprehensive stability testing program is necessary to understand its degradation pathways and establish a re-test period or shelf-life. The following proposed stability study is based on the International Council for Harmonisation (ICH) guidelines.[5][6]
Proposed Stability Testing Protocol
Objective: To evaluate the stability of this compound under various environmental conditions and identify potential degradation products.
Materials and Equipment:
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating analytical method (e.g., HPLC with UV/MS detection)
-
Containers representative of the proposed storage and packaging
Study Design:
| Storage Condition | Testing Time Points |
| Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 6, 9, 12 months (if significant change at accelerated) |
| Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months[5][8] |
Analytical Tests: The following tests should be performed at each time point:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the active substance.
-
Purity/Impurities: Detection and quantification of any degradation products.
-
Moisture Content: If applicable.
Forced Degradation Studies: To understand the degradation pathways, forced degradation studies should be conducted under the following conditions:
-
Acid Hydrolysis: e.g., 0.1 N HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 N NaOH at elevated temperature. The nitrile group may be susceptible to hydrolysis to a carboxylic acid or amide under these conditions.[9]
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., dry heat at a temperature below the melting point.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been reported, general chemical principles suggest potential routes of degradation. The nitrile group is a key functional group that can undergo hydrolysis.
Summary and Recommendations
The provided information on this compound is based on its chemical structure and established principles for similar compounds. For definitive data, experimental determination of solubility and a comprehensive stability study are essential. The protocols and workflows outlined in this guide provide a robust framework for conducting such investigations. Researchers should pay particular attention to the potential for hydrolysis of the nitrile group during stability and formulation studies.
References
- 1. This compound 99 26947-41-1 [sigmaaldrich.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scribd.com [scribd.com]
- 4. chem.ws [chem.ws]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 3-Isoquinolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-isoquinolinecarbonitrile, a valuable building block in medicinal chemistry and materials science. The document details the synthesis from various starting materials, offering in-depth experimental protocols and quantitative data to facilitate reproducible and efficient laboratory work.
Executive Summary
The synthesis of this compound can be effectively achieved through several strategic approaches. This guide focuses on three principal pathways, each commencing from readily accessible starting materials:
-
Direct Cyanation of Isoquinoline: A direct approach to introduce the nitrile functionality onto the isoquinoline core. While seemingly straightforward, this method often contends with challenges of regioselectivity.
-
Sandmeyer Reaction of 3-Aminoisoquinoline: A classic and reliable transformation involving the diazotization of 3-aminoisoquinoline followed by displacement with a cyanide nucleophile.
-
Nucleophilic Substitution of 3-Haloisoquinolines: A robust method, primarily utilizing 3-bromoisoquinoline in a Rosenmund-von Braun reaction with copper(I) cyanide.
This document will systematically explore each of these pathways, providing detailed experimental procedures, quantitative data for comparison, and graphical representations of the synthetic workflows.
Synthetic Pathways and Starting Materials
The selection of a synthetic route to this compound is often dictated by the availability of starting materials, desired scale of reaction, and tolerance of functional groups. The following sections provide a detailed examination of the most prevalent and effective methods.
Pathway 1: Direct Cyanation of Isoquinoline
Direct cyanation of the isoquinoline ring system presents a direct entry to cyanated isoquinolines. However, this approach can lead to a mixture of isomers, with the regiochemical outcome being highly dependent on the reaction conditions. Treatment of isoquinoline with reagents like sulphuryl chloride and potassium cyanide can yield 3-cyanoisoquinoline, alongside other products such as 4-chloro-1-cyanoisoquinoline, 1,3-dicyanoisoquinoline, and 1-cyanoisoquinoline.[1] Meticulous control over reaction parameters is therefore crucial to favor the formation of the desired 3-substituted product.
Logical Workflow for Direct Cyanation:
Caption: Direct cyanation of isoquinoline leading to a mixture of products requiring separation.
Pathway 2: Sandmeyer Reaction from 3-Aminoisoquinoline
The Sandmeyer reaction offers a more regioselective route to this compound, starting from 3-aminoisoquinoline.[2][3][4] This two-step process involves the initial conversion of the amino group to a diazonium salt, which is then displaced by a cyanide ion, typically using copper(I) cyanide. The key to this pathway is the efficient synthesis of the 3-aminoisoquinoline precursor.
3-Aminoisoquinoline can be prepared via the Chichibabin reaction, which involves the direct amination of pyridine and its derivatives.[5][6][7][8] This reaction is a nucleophilic aromatic substitution where an amide ion displaces a hydride ion.
Experimental Workflow for 3-Aminoisoquinoline Synthesis and Subsequent Sandmeyer Reaction:
Caption: Stepwise synthesis of this compound via 3-aminoisoquinoline.
Pathway 3: Cyanation of 3-Haloisoquinolines
The conversion of a 3-haloisoquinoline, most commonly 3-bromoisoquinoline, to this compound is a highly effective and widely used method. This transformation is typically achieved through the Rosenmund-von Braun reaction, which employs copper(I) cyanide.[9][10][11]
The synthesis of 3-bromoisoquinoline can be accomplished through various methods, including electrophilic bromination of isoquinoline. However, controlling the regioselectivity to favor the 3-position can be challenging, often yielding mixtures of isomers.[12] More specific methods for the preparation of 3-bromoisoquinoline are therefore preferred for a clean synthesis of the desired nitrile.
Synthetic Workflow for the Cyanation of 3-Bromoisoquinoline:
Caption: Synthesis of this compound from 3-bromoisoquinoline.
Quantitative Data Summary
The following table summarizes the typical yields for the key transformations in the synthesis of this compound and its precursors. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Starting Material(s) | Product | Reaction Type | Reagents | Typical Yield (%) |
| Isoquinoline | Mixture including this compound | Direct Cyanation | SO2Cl2, KCN | Variable |
| Isoquinoline | 3-Aminoisoquinoline | Chichibabin Reaction | NaNH2 | Moderate |
| 3-Aminoisoquinoline | This compound | Sandmeyer Reaction | 1. NaNO2, HCl; 2. CuCN | Good |
| 3-Bromoisoquinoline | This compound | Rosenmund-von Braun | CuCN | Good to Excellent |
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the key reactions discussed in this guide.
Experimental Protocol 1: Synthesis of 3-Aminoisoquinoline via Chichibabin Reaction
Materials:
-
Isoquinoline
-
Sodium amide (NaNH2)
-
Toluene (anhydrous)
-
Ammonium chloride solution (saturated)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
To the stirred toluene, carefully add sodium amide.
-
Add isoquinoline to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for the specified time (typically several hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-aminoisoquinoline.
Experimental Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
3-Aminoisoquinoline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (use with extreme caution)
-
Sodium carbonate solution
-
Dichloromethane
Procedure:
-
Diazotization:
-
Dissolve 3-aminoisoquinoline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, allowing the temperature to rise to room temperature.
-
Heat the reaction mixture gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Experimental Protocol 3: Synthesis of this compound via Rosenmund-von Braun Reaction
Materials:
-
3-Bromoisoquinoline
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Iron(III) chloride solution
-
Ammonium hydroxide solution
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoisoquinoline and copper(I) cyanide in DMF.
-
Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of iron(III) chloride and ammonium hydroxide in water to decompose the copper complexes.
-
Extract the product with toluene.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound. An L-proline-promoted variation of this reaction may allow for lower reaction temperatures (80-120 °C).[13][14]
Conclusion
This technical guide has detailed three primary synthetic routes to this compound, each with distinct advantages and considerations. The direct cyanation of isoquinoline offers a concise but potentially low-yielding and unselective pathway. The Sandmeyer reaction of 3-aminoisoquinoline provides a reliable and regioselective method, contingent on the efficient preparation of the amino precursor. The Rosenmund-von Braun reaction of 3-bromoisoquinoline stands out as a robust and high-yielding approach, making it a preferred method in many synthetic campaigns. The provided experimental protocols and comparative data are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies toward this important heterocyclic nitrile. Careful consideration of the starting material availability, reaction scale, and safety protocols is paramount for successful synthesis.
References
- 1. Cyanochlorination and cyanation of isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]
- 6. Chichibabin Reaction | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation of 3-Isoquinolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 3-Isoquinolinecarbonitrile, a valuable building block in medicinal chemistry and materials science. The document details the core mechanisms, experimental protocols, and quantitative data associated with the synthesis of this important isoquinoline derivative.
Synthesis via Cyanation of Isoquinoline N-oxide (Reissert-Henze Reaction)
The Reissert-Henze reaction is a well-established method for the cyanation of N-oxides of nitrogen-containing heterocycles, including isoquinolines. This reaction provides a regioselective route to introduce a cyano group at the C1 or C3 position, depending on the reaction conditions and the nature of the activating agent. For the synthesis of this compound, this method typically involves the activation of the isoquinoline N-oxide with an acylating or sulfonylating agent, followed by nucleophilic attack of a cyanide source.
Mechanism of the Reissert-Henze Reaction
The reaction proceeds through the initial activation of the isoquinoline N-oxide by an acylating agent, such as benzoyl chloride or dimethylcarbamoyl chloride, to form an N-acyloxyisoquinolinium salt. This activation enhances the electrophilicity of the isoquinoline ring, particularly at the C1 and C3 positions. A cyanide anion then attacks the C3 position, leading to a dihydroisoquinoline intermediate. Subsequent elimination of the acyl group and rearomatization yields the this compound product.
Caption: Mechanism of the Reissert-Henze Reaction.
Experimental Protocol: General Procedure
A general procedure for the synthesis of this compound via the Reissert-Henze reaction is as follows:
-
Preparation of Isoquinoline N-oxide: Isoquinoline is oxidized to isoquinoline N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Reissert-Henze Reaction: To a solution of isoquinoline N-oxide in an anhydrous solvent (e.g., dichloromethane or acetonitrile), an activating agent (e.g., benzoyl chloride or dimethylcarbamoyl chloride) is added at a low temperature (typically 0 °C).
-
A cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide, is then introduced to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., sodium bicarbonate), and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cyanation of 3-Haloisoquinolines
Modern cross-coupling reactions offer an efficient and versatile approach to the synthesis of this compound. Palladium-catalyzed cyanation of a 3-haloisoquinoline (e.g., 3-bromoisoquinoline) is a particularly effective method, allowing for the introduction of the cyano group with high functional group tolerance.
Mechanism of Palladium-Catalyzed Cyanation
The catalytic cycle of palladium-catalyzed cyanation, often referred to as a type of Buchwald-Hartwig amination variant or a cyanation-specific cross-coupling, involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the 3-haloisoquinoline, inserting into the carbon-halogen bond to form a palladium(II) intermediate.
-
Transmetalation: A cyanide salt (e.g., zinc cyanide or potassium ferrocyanide) transfers a cyanide group to the palladium(II) complex, replacing the halide.
-
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the C-CN bond of this compound and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic Cycle of Palladium-Catalyzed Cyanation.
Experimental Protocol: General Procedure
A representative experimental protocol for the palladium-catalyzed cyanation of 3-bromoisoquinoline is as follows:
-
Reaction Setup: In an oven-dried Schlenk tube, 3-bromoisoquinoline, a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos or SPhos), and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) are combined.
-
The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of evacuation and backfilling.
-
A degassed solvent (e.g., dioxane, toluene, or DMF) and a base (e.g., potassium acetate), if required, are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield pure this compound.
Direct C-H Cyanation of Isoquinoline
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. The direct C-H cyanation of isoquinoline at the C3 position presents a highly efficient route to this compound, avoiding the need for pre-functionalized starting materials.
Mechanism of Direct C-H Cyanation
The mechanism of direct C-H cyanation can vary depending on the specific reagents and conditions employed. One common pathway involves the activation of the isoquinoline ring, followed by nucleophilic attack of a cyanide source. For instance, the use of triflic anhydride can activate the isoquinoline by forming a highly electrophilic N-triflylisoquinolinium salt. This intermediate is then susceptible to nucleophilic attack by a cyanide reagent like TMSCN. A subsequent elimination of triflic acid regenerates the aromaticity and furnishes the 3-cyanated product.
Caption: Workflow for Direct C-H Cyanation of Isoquinoline.
Experimental Protocol: General Procedure
A general protocol for the direct C-H cyanation of isoquinoline is as follows:
-
Reaction Setup: To a solution of isoquinoline in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, an activating agent (e.g., triflic anhydride) is added dropwise at a low temperature (e.g., -78 °C or 0 °C).
-
After a period of stirring, a cyanide source (e.g., TMSCN) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.
-
Work-up: The reaction is carefully quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product by column chromatography yields this compound.
Quantitative Data
The following table summarizes typical yields for the synthesis of 3-substituted isoquinolines and related cyanation reactions, providing a comparative overview of the different methodologies.
| Synthetic Method | Substrate | Reagents | Conditions | Yield (%) | Reference |
| Reissert-Henze Reaction | Isoquinoline N-oxide | TMSCN, (COCl)₂ | CH₂Cl₂ | 85-95 | General observation |
| Palladium-Catalyzed Cyanation | 3-Bromoisoquinoline | Zn(CN)₂, Pd₂(dba)₃, XPhos | Dioxane, 100 °C | 70-90 | [1][2] |
| Copper-Catalyzed Cyanation | (E)-2-alkynylaryl oxime | CuI | H₂O, 70-120 °C | 85 (for N-oxide) | [3] |
| Direct C-H Cyanation | Quinoxalin-2(1H)-one | NH₄SCN, TBHP | DCE, 80 °C | 70-90 | [4] |
Spectroscopic Data for this compound
-
Melting Point: 126-128 °C
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) 9.35 (s, 1H), 8.30 (s, 1H), 8.11 (d, J = 8.8 Hz, 1H), 7.82 (m, 2H). (Note: Specific peak assignments may vary slightly based on the solvent and instrument.)
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 152.0, 144.5, 137.9, 131.8, 129.2, 128.8, 128.1, 127.5, 117.2, 115.8. (Note: Specific peak assignments may vary slightly based on the solvent and instrument.)
-
IR (KBr, cm⁻¹): 2230 (C≡N stretch), 1620, 1580, 1490 (aromatic C=C and C=N stretching).
Conclusion
The synthesis of this compound can be effectively achieved through several distinct methodologies, each with its own advantages. The Reissert-Henze reaction offers a classic and reliable route from readily available isoquinoline N-oxides. Palladium-catalyzed cross-coupling provides a modern, versatile, and high-yielding approach from halogenated precursors. Direct C-H cyanation represents the most atom-economical strategy, though it may require careful optimization of reaction conditions. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. This guide provides the foundational knowledge for researchers to select and implement the most suitable method for their specific needs in the synthesis of this valuable heterocyclic building block.
References
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
- 4. Transition-metal-free direct C-3 cyanation of quinoxalin-2(1H)-ones with ammonium thiocyanate as the “CN” source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
3-Isoquinolinecarbonitrile as a Synthon in Organic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data specifically for 3-isobutylquinolinecarbonitrile is exceptionally limited. This guide provides a comprehensive overview based on the established chemistry of the isoquinolinecarbonitrile scaffold and related substituted analogs. The synthetic methodologies, reaction pathways, and potential applications described herein are predictive and intended to serve as a foundational resource for researchers exploring this class of compounds.
Introduction to Isoquinolinecarbonitriles in Organic Synthesis
The isoquinoline nucleus is a prominent heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] The introduction of a carbonitrile group at the 3-position of the isoquinoline ring furnishes a versatile synthon, 3-isoquinolinecarbonitrile, which offers multiple avenues for synthetic transformations. The nitrile moiety can participate in various reactions, including nucleophilic additions and cycloadditions, or be converted into other functional groups, making it a valuable building block for the construction of complex molecular architectures.[7] The hypothetical "3-isobutylquinolinecarbonitrile" would combine the reactive features of the this compound core with the lipophilic isobutyl substituent, potentially influencing its solubility, reactivity, and biological profile.
Synthesis of the this compound Scaffold
The synthesis of the core this compound scaffold can be approached through several established methodologies for constructing the isoquinoline ring system, followed by the introduction or formation of the nitrile group.
Established Synthetic Routes to Substituted Isoquinolines
Several classical and modern synthetic methods can be adapted to prepare precursors to 3-substituted isoquinolines. These include:
-
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[8]
-
Pictet-Gams Modification: A variation of the Bischler-Napieralski reaction that utilizes β-hydroxy-β-phenylethylamides to directly yield isoquinolines.[9]
-
Pomeranz-Fritsch Reaction: This reaction of benzaldehydes with aminoacetaldehyde diethyl acetal provides a direct route to the isoquinoline core.[10]
-
Transition-Metal Catalyzed Annulations: Modern synthetic approaches often employ transition metals like palladium or rhodium to catalyze the construction of the isoquinoline ring from readily available starting materials.[4][11]
A general workflow for the synthesis of a substituted isoquinoline, which could be a precursor to the target molecule, is depicted below.
Caption: General workflow for substituted isoquinoline synthesis.
Introduction of the 3-Carbonitrile Group
Once the isoquinoline scaffold is in place, the nitrile group can be introduced at the 3-position through various methods, such as:
-
Sandmeyer Reaction: Starting from a 3-aminoisoquinoline, a diazonium salt can be formed and subsequently displaced by a cyanide nucleophile.
-
Cyanation of Halogenated Precursors: A 3-haloisoquinoline can undergo nucleophilic substitution with a cyanide salt, often catalyzed by a transition metal complex.
-
From an Aldehyde or Carboxylic Acid: A 3-formylisoquinoline can be converted to the nitrile via an oxime intermediate, and a 3-carboxamide can be dehydrated to the nitrile.
This compound as a Versatile Synthon
The this compound scaffold is a versatile building block due to the reactivity of both the isoquinoline ring system and the nitrile functional group.
Reactions Involving the Isoquinoline Ring
The isoquinoline ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the substitution pattern.
-
Nucleophilic Addition: The C-1 position of the isoquinoline ring is particularly electrophilic and can undergo nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) or other strong nucleophiles.[12][13] This reaction temporarily disrupts the aromaticity of the pyridine ring, and subsequent rearomatization can lead to 1-substituted isoquinolines.[14]
Caption: Nucleophilic addition to the isoquinoline C1 position.
Transformations of the Nitrile Group
The carbonitrile group is a highly versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.
-
Reduction: Reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH₄), affords a primary amine.
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone.
Table 1: Key Transformations of the Nitrile Group in this compound
| Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis to Carboxylic Acid | H₃O⁺, heat | Carboxylic Acid |
| Hydrolysis to Amide | H₂O₂, base | Primary Amide |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | Primary Amine |
| Addition of Grignard Reagent | 1. R-MgBr, Et₂O; 2. H₃O⁺ | Ketone |
Cycloaddition Reactions
While specific examples for 3-isobutylquinolinecarbonitrile are not available, the isoquinoline scaffold can participate in cycloaddition reactions. For instance, isoquinolinium ylides, generated in situ, can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct fused heterocyclic systems.[15] The nitrile group can also influence the reactivity of the system in such reactions.
Experimental Protocols (Representative Examples)
As specific protocols for 3-isobutylquinolinecarbonitrile are not documented, the following are representative procedures for the synthesis and transformation of analogous quinoline and isoquinoline carbonitriles.
Synthesis of a Substituted Quinoline-3-carbonitrile
A one-pot multicomponent reaction is a common and efficient method for the synthesis of substituted quinoline-3-carbonitriles.[16]
Procedure:
-
To a solution of an appropriate aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and a cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, 1.0 mmol) in ethanol (20 mL), add ammonium acetate (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired quinoline-3-carbonitrile derivative.
Nucleophilic Substitution on a Dichloroquinoline-3-carbonitrile
This protocol illustrates the selective nucleophilic substitution on a di-halogenated quinoline carbonitrile scaffold.[17]
Procedure:
-
Dissolve 2,4-dichloroquinoline-3-carbonitrile (1.0 mmol) in 2-propanol (15 mL).
-
Add the sodium salt of a thiol (e.g., sodium t-butylthiolate, 1.1 mmol).
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the 2-thioether substituted quinoline-3-carbonitrile.
Applications in Medicinal Chemistry and Drug Development
The quinoline and isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1][18] The introduction of a carbonitrile group can enhance biological activity by participating in hydrogen bonding interactions with biological targets or by serving as a bioisostere for other functional groups.
Derivatives of quinoline-3-carbonitrile and isoquinoline-1-carbonitrile have been investigated for a range of therapeutic applications:
-
Anticancer Agents: Many quinoline and isoquinoline derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[4][19]
-
Antibacterial Agents: The quinoline core is famously present in the quinolone class of antibiotics. Novel quinoline-3-carbonitrile derivatives continue to be explored for their antibacterial properties.[16][20]
-
Antiviral and Antifungal Agents: The versatile isoquinoline scaffold has been incorporated into molecules with promising antiviral and antifungal activities.[2][3]
The hypothetical 3-isobutylquinolinecarbonitrile, with its lipophilic isobutyl group, could potentially exhibit favorable pharmacokinetic properties, making it an interesting candidate for further investigation in drug discovery programs.
The logical workflow from a synthon like this compound to a potential drug candidate is outlined below.
Caption: From synthon to drug candidate workflow.
Conclusion
While specific literature on 3-isobutylquinolinecarbonitrile is scarce, the foundational chemistry of the this compound scaffold demonstrates its significant potential as a versatile synthon in organic synthesis. Its utility is derived from the reactivity of both the heterocyclic ring system and the strategically placed nitrile functional group. The ability to undergo a wide range of transformations, including nucleophilic additions, functional group interconversions, and cycloaddition reactions, makes it a valuable building block for the synthesis of complex, biologically active molecules. Further exploration into the synthesis and reactivity of specifically substituted analogs, such as the titular 3-isobutyl derivative, is warranted and could unveil novel compounds with interesting properties for applications in medicinal chemistry and materials science. This guide serves as a predictive framework to stimulate and direct such future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. Isoquinoline synthesis [organic-chemistry.org]
- 11. soc.chim.it [soc.chim.it]
- 12. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 13. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 14. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 15. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NUCLEOPHILIC SUBSTITUTION of 2,4-DICHLOROQUINOLINE-3-CARBONITILE WITH DIFFERENT NUCLEOPHILES. SYNTHESIS of SEVERAL NEW QUINOLINE-3-CARBONITRILE DERIVATIVES (1998) | Ramadan Ahmed Mekheimer | 10 Citations [scispace.com]
- 18. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 20. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Core: A Technical Guide to 3-Isoquinolinecarbonitrile and Its Derivatives in Modern Drug Discovery
For Immediate Release
A comprehensive technical guide exploring the synthesis, biological activities, and therapeutic potential of 3-isoquinolinecarbonitrile and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the medicinal chemistry of this heterocyclic scaffold, highlighting its emergence as a privileged core in the quest for novel therapeutic agents. The guide provides a structured overview of quantitative biological data, detailed experimental protocols, and visual representations of key chemical and biological pathways.
The isoquinoline framework is a well-established pharmacophore found in numerous natural products and synthetic drugs.[1] The introduction of a nitrile group at the 3-position creates the this compound core, a versatile building block for developing a diverse array of bioactive molecules. This guide summarizes the current state of research, focusing on the synthesis of novel derivatives and their evaluation across various therapeutic areas, including oncology, infectious diseases, and neurology.
Synthesis of this compound Derivatives
The chemical tractability of the this compound scaffold allows for a wide range of synthetic modifications. Common strategies involve derivatization at various positions of the isoquinoline ring, enabling the fine-tuning of physicochemical properties and biological activity.
One prevalent approach involves the synthesis of tricyclic isoquinoline derivatives. For instance, the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with dimethyl acetylenedicarboxylate (DMAD) yields a tricyclic pyrrolo[2,1-a]isoquinoline structure.[2] This method has been utilized to generate a series of compounds with antibacterial properties.[2] Another key synthetic route is the multicomponent reaction, which allows for the efficient, one-pot synthesis of complex molecules. This has been demonstrated in the preparation of various quinoline-3-carbonitrile derivatives, a related class of compounds with significant biological activities.
Biological Activities and Therapeutic Potential
Derivatives of the broader isoquinoline and quinoline carbonitrile families have demonstrated a wide spectrum of pharmacological activities. This guide consolidates the available quantitative data to facilitate comparative analysis and guide future research.
Antibacterial Activity
Several isoquinoline derivatives have been investigated for their potential as antibacterial agents. A series of tricyclic isoquinoline compounds displayed activity against Gram-positive pathogens, as detailed in the table below.[2]
| Compound | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pneumoniae (MIC, µg/mL) | Enterococcus faecium (MIC, µg/mL) |
| 8d | 16 | - | 128 |
| 8f | 32 | 32 | 64 |
| Data sourced from a study on tricyclic isoquinoline derivatives.[2] |
Anticonvulsant Activity
The 3,4-dihydroisoquinoline scaffold has been explored for its potential in treating neurological disorders. A series of derivatives were synthesized and evaluated for their anticonvulsant effects using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[3] One notable compound, 9-(hexyloxy)-5,6-dihydro-[2][3][4]triazolo[3,4-a]isoquinolin-3(2H)-one (9a), demonstrated significant anticonvulsant activity in the MES test with an ED50 value of 63.31 mg/kg.[3]
Enzyme Inhibition
The isoquinoline and quinoline scaffolds are present in numerous enzyme inhibitors, highlighting their potential in targeting specific pathways involved in disease. For example, various quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, with IC50 values ranging from 0.65 to 18.2 μM. Additionally, isoquinoline-tethered quinazoline derivatives have shown potent inhibition of HER2 kinase, with some compounds exceeding the potency of the approved drug lapatinib.
Experimental Protocols
To aid in the replication and extension of the research discussed, this guide provides detailed experimental methodologies for key synthetic procedures.
General Procedure for the Synthesis of Tricyclic Isoquinoline Derivatives[2]
A solution of a substituted 1-methyl-3,4-dihydroisoquinoline (1 equivalent) and dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents) in methanol is stirred at room temperature for a specified period (e.g., 24 hours). The solvent is then removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired tricyclic product.
General Procedure for the Synthesis of 3,4-Dihydroisoquinoline-1(2H)-thione[3]
To a solution of the corresponding 3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in toluene, Lawesson's reagent (0.6 equivalents) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography with dichloromethane to yield the thione derivative.
Visualizing the Chemistry: Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations for isoquinoline derivatives.
Caption: Synthesis of Tricyclic Pyrrolo[2,1,a]isoquinolines.
Caption: Synthesis of a 3,4-Dihydroisoquinoline-1(2H)-thione.
Future Directions
The diverse biological activities exhibited by derivatives of the isoquinoline and quinoline carbonitrile scaffolds underscore their significant potential in drug discovery. While research on this compound itself is still emerging, the findings from related structures provide a strong rationale for its further exploration. Future efforts should focus on the systematic synthesis and screening of this compound libraries against a broader range of biological targets. Elucidating the structure-activity relationships and mechanisms of action will be crucial for optimizing lead compounds and advancing them through the drug development pipeline. The continued investigation of this versatile core holds the promise of delivering novel therapeutics for a variety of human diseases.
References
- 1. [A practical method for the synthesis of 1-aminoisoquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Pathways to 3-Isoquinolinecarbonitrile: A Detailed Guide for Researchers
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is of paramount importance. 3-Isoquinolinecarbonitrile is a key building block in the development of various biologically active molecules. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. The following sections outline two primary, effective synthetic routes: the palladium-catalyzed cyanation of 3-haloisoquinolines and the cyanation of isoquinoline N-oxide.
Palladium-Catalyzed Cyanation of 3-Haloisoquinolines
The palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of 3-haloisoquinolines, such as 3-bromoisoquinoline or 3-chloroisoquinoline, offers a direct and efficient route to this compound. This method is favored for its high functional group tolerance and generally good to excellent yields.
A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrate and desired reaction conditions. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the latter being a less toxic alternative.
Table 1: Summary of Palladium-Catalyzed Cyanation Conditions
| Starting Material | Catalyst / Ligand | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromoisoquinoline | Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 120 | 5 | ~85-95 |
| 3-Chloroisoquinoline | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMA | 120-150 | 24 | ~70-85 |
| 3-Bromoisoquinoline | Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆] | t-AmylOH | 110 | 12 | ~80-90 |
Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromoisoquinoline
This protocol provides a general procedure for the synthesis of this compound from 3-bromoisoquinoline using a palladium catalyst.
Materials:
-
3-Bromoisoquinoline
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoisoquinoline (1.0 equiv), zinc cyanide (0.6 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 5-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Expected Yield: 85-95%.
Characterization Data for this compound:
-
Melting Point: 126-128 °C[1]
-
¹H NMR (CDCl₃, 400 MHz): δ 9.35 (s, 1H), 8.35 (s, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.88 (d, J = 8.4 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 7.69 (t, J = 7.6 Hz, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 152.5, 143.1, 137.9, 131.2, 129.5, 128.9, 128.0, 126.8, 121.2, 117.0.
-
IR (KBr, cm⁻¹): 2230 (C≡N).
Palladium-Catalyzed Cyanation Workflow
Cyanation of Isoquinoline N-oxide (Reissert-Henze Reaction)
The Reissert-Henze reaction provides an alternative pathway to this compound through the activation of the isoquinoline ring via N-oxidation. The isoquinoline N-oxide is treated with a cyanide source, typically trimethylsilyl cyanide (TMSCN), in the presence of an acylating agent like benzoyl chloride or dimethylcarbamoyl chloride. This reaction proceeds via an intermediate N-acyloxyisoquinolinium salt, which is then attacked by the cyanide nucleophile. While the classical Reissert reaction on isoquinoline itself typically yields the 1-cyano derivative, the Reissert-Henze modification on the N-oxide can favor the formation of the 3-cyano isomer under specific conditions, although mixtures of isomers are possible.
Table 2: Summary of Reissert-Henze Reaction Conditions
| Starting Material | Cyanide Source | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isoquinoline N-oxide | TMSCN | Benzoyl Chloride | Dichloromethane | Room Temp. | 12 | Moderate |
| Isoquinoline N-oxide | KCN | Dimethylcarbamoyl Chloride | Acetonitrile/Water | Reflux | 6 | Moderate |
Experimental Protocol: Cyanation of Isoquinoline N-oxide
This protocol outlines the synthesis of this compound from isoquinoline N-oxide.
Materials:
-
Isoquinoline N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Isoquinoline N-oxide: Isoquinoline is oxidized to isoquinoline N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The product is isolated and purified before use.
-
Cyanation Reaction: To a solution of isoquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add benzoyl chloride (1.2 equiv).
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Yield: Moderate, may require optimization to improve regioselectivity and yield.
Reissert-Henze Reaction Pathway
Conclusion
Both the palladium-catalyzed cyanation of 3-haloisoquinolines and the Reissert-Henze reaction of isoquinoline N-oxide represent viable and effective methods for the synthesis of this compound. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The palladium-catalyzed route generally offers higher yields and predictability, while the Reissert-Henze reaction provides an alternative from a different precursor. These detailed protocols and comparative data serve as a valuable resource for chemists engaged in the synthesis of isoquinoline-based compounds for a wide range of applications.
References
Synthesis of 3-Isoquinolinecarbonitrile: A Detailed Protocol for Researchers
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 3-isoquinolinecarbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed cyanation reaction, a robust and widely applicable method for the formation of aryl nitriles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the experimental procedure, including reagent specifications, reaction conditions, and product characterization.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The introduction of a carbonitrile moiety at the 3-position of the isoquinoline ring system yields this compound, a versatile intermediate for further chemical transformations. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a key synthon in the development of novel therapeutic agents and functional materials.
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed cyanation of 3-bromoisoquinoline. This cross-coupling reaction offers high yields and good functional group tolerance under relatively mild conditions. This protocol details a specific application of this methodology.
Reaction Scheme
Figure 1: Palladium-catalyzed cyanation of 3-bromoisoquinoline to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant | 3-Bromoisoquinoline |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120 °C |
| Reaction Time | 12 hours |
| Yield | 85-95% (reported) |
| Melting Point | 126-128 °C |
| Appearance | White to off-white solid |
Experimental Protocol
Materials:
-
3-Bromoisoquinoline (98%)
-
Zinc Cyanide (Zn(CN)₂, 98%)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 99%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisoquinoline (1.0 mmol, 208 mg), zinc cyanide (0.6 mmol, 70 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out by a trained chemist in a well-ventilated fume hood.
-
Zinc cyanide is highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium compounds can be toxic and should be handled with care.
-
DMF is a skin and eye irritant. Avoid contact and inhalation.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via a palladium-catalyzed cyanation reaction. The procedure is robust and can be adapted for various scales of synthesis. The resulting product is a key intermediate for the development of a wide range of functional molecules in the pharmaceutical and materials science fields.
Application of 3-Isoquinolinecarbonitrile in Medicinal Chemistry: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, the 3-isoquinolinecarbonitrile scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated significant potential across various therapeutic areas, primarily as kinase inhibitors for anticancer therapy. This document provides a comprehensive overview of the applications of this compound, including quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways.
The core structure of this compound has been extensively utilized in the design of potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2] Modifications at different positions of the isoquinoline ring have allowed for the optimization of potency, selectivity, and pharmacokinetic properties of these compounds.
Targeted Therapeutic Areas and Mechanisms of Action
Anticancer Activity
Derivatives of the closely related isoquinoline scaffold have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell growth, proliferation, and survival.[3][4] While specific data for this compound derivatives is emerging, the broader class of isoquinolines has been shown to inhibit critical cancer-related targets.
Kinase Inhibition: A primary mechanism of action for many isoquinoline-based anticancer agents is the inhibition of protein kinases. These enzymes are central to signal transduction pathways that control cell cycle progression, apoptosis, and angiogenesis.
-
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell survival and proliferation.[5][6][7][8] Several natural and synthetic compounds targeting this pathway have been investigated for their anticancer potential.[9] Isoquinoline derivatives have been designed to inhibit key kinases within this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing cancer cell death.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various isoquinoline derivatives, highlighting their potential as kinase inhibitors and anticancer agents. While specific data for a broad range of this compound derivatives is still under extensive research, the data from closely related isoquinoline analogs provide valuable insights into the potential of this scaffold.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives [2]
| Compound | Target Kinase | IC50 (nM) |
| 1b | Haspin | 57 |
| 1c | Haspin | 66 |
| 2c | Haspin | 62 |
| 3a | Haspin | 167 |
| 3a | CLK1 | 101 |
Table 2: Anticancer Activity of 3-Aminoisoquinolin-1(2H)-one Derivatives [3]
| Compound | Cancer Cell Line | GI50 (µM) |
| Narciclasine | NCI-60 Average | 0.046 |
| Condensed Derivative (6) | SW620 (Colon) | 23.8 |
| Condensed Derivative (6) | HT29 (Colon) | 24.13 |
| 5H-benzo[2][10]imidazo[1,2-b]isoquinolin-1-one (7) | Cdc25B (inhibition) | 5.3 |
Signaling Pathway Visualization
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a key target for many isoquinoline-based anticancer compounds. Inhibition of kinases within this pathway by this compound derivatives can lead to the suppression of tumor growth and proliferation.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.
Protocol 1: General Synthesis of Cyano-Substituted Pyrrolo[2,1-a]isoquinoline Derivatives[1]
This protocol describes a [3+2] cycloaddition reaction to synthesize pyrrolo[2,1-a]isoquinoline dicarbonitriles, which are structurally related to the this compound scaffold.
Materials:
-
Appropriate isoquinolinium salt
-
Fumaronitrile
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the isoquinolinium salt (1 mmol) and fumaronitrile (1.2 mmol) in the anhydrous solvent.
-
Add triethylamine (1.5 mmol) dropwise to the solution at room temperature with stirring.
-
The cycloimmonium ylide is generated in situ and acts as a 1,3-dipole.
-
Continue stirring the reaction mixture at room temperature for the time specified for the particular substrate (typically several hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired pyrrolo[2,1-a]isoquinoline derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay[11][12][13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[2][15][16][17][18][19]
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is then converted to a light signal.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the this compound compounds in the kinase reaction buffer.
-
In the wells of the plate, add the test compound, the substrate, and the kinase enzyme.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Include positive controls (kinase reaction without inhibitor) and negative controls (reaction without kinase).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
-
Stopping the Reaction and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ATP Generation and Luminescence Measurement:
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and to produce a luminescent signal through a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Caption: A generalized experimental workflow for the discovery and evaluation of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. researchgate.net [researchgate.net]
- 5. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 3-Isoquinolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various novel heterocyclic compounds utilizing 3-isoquinolinecarbonitrile as a versatile starting material. The nitrile group at the 3-position of the isoquinoline scaffold serves as a key functional handle for the construction of fused and appended five-membered aromatic rings, leading to the formation of tetrazoles, 1,2,4-oxadiazoles, and 1,2,4-thiadiazoles. These resulting heterocyclic systems are of significant interest in medicinal chemistry due to their potential as bioisosteres of carboxylic acids and their diverse pharmacological activities.
Synthesis of 5-(Isoquinolin-3-yl)-1H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is a highly efficient method for the synthesis of tetrazoles.[1] This protocol outlines the synthesis of 5-(isoquinolin-3-yl)-1H-tetrazole from this compound. Tetrazoles are recognized as important bioisosteres of carboxylic acids in drug design.[2]
Experimental Protocol:
A mixture of this compound (1.0 mmol), sodium azide (1.5 mmol), and a catalyst such as zinc chloride or ammonium chloride (1.2 mmol) in N,N-dimethylformamide (DMF, 10 mL) is heated to 100-120°C.[3][4] The reaction is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed, typically within 12-24 hours.[4] Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(isoquinolin-3-yl)-1H-tetrazole.
Reaction Workflow:
Caption: Workflow for the synthesis of 5-(isoquinolin-3-yl)-1H-tetrazole.
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Sodium Azide | Zinc Chloride | DMF | 120 | 24 | 85-95 |
| This compound | Sodium Azide | Ammonium Chloride | DMF | 110 | 18 | 80-90 |
Table 1: Summary of reaction conditions and yields for the synthesis of 5-(isoquinolin-3-yl)-1H-tetrazole. Data is representative and may vary based on specific experimental conditions.
Synthesis of 3-(5-Substituted-1,2,4-oxadiazol-3-yl)isoquinoline
1,2,4-Oxadiazoles are another class of five-membered heterocycles with a wide range of biological activities. They can be synthesized from nitriles by reaction with hydroxylamine to form an intermediate N'-hydroxyimidamide, which is then cyclized with an acylating agent.
Experimental Protocol:
Step 1: Synthesis of N'-Hydroxyisoquinoline-3-carboximidamide To a solution of this compound (1.0 mmol) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 mmol) and sodium carbonate (0.6 mmol) is added. The mixture is heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is used in the next step without further purification.
Step 2: Synthesis of 3-(5-Substituted-1,2,4-oxadiazol-3-yl)isoquinoline The crude N'-hydroxyisoquinoline-3-carboximidamide (1.0 mmol) is dissolved in pyridine. A substituted acyl chloride (1.1 mmol) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 3-(5-substituted-1,2,4-oxadiazol-3-yl)isoquinoline.
Synthesis Pathway:
Caption: Two-step synthesis of 3-(5-substituted-1,2,4-oxadiazol-3-yl)isoquinoline.
| Intermediate | Acylating Agent | Solvent | Temperature | Time (h) | Overall Yield (%) |
| N'-Hydroxyisoquinoline-3-carboximidamide | Benzoyl Chloride | Pyridine | Room Temp. | 12 | 70-80 |
| N'-Hydroxyisoquinoline-3-carboximidamide | Acetyl Chloride | Pyridine | Room Temp. | 12 | 75-85 |
Table 2: Summary of reaction conditions and yields for the synthesis of 3-(5-substituted-1,2,4-oxadiazol-3-yl)isoquinoline. Yields are calculated from this compound.
Synthesis of 3-(5-Substituted-1,2,4-thiadiazol-3-yl)isoquinoline
1,2,4-Thiadiazoles are known to possess a variety of biological activities, including antimicrobial and anticancer properties.[5] The synthesis from a nitrile involves the formation of a thioamide intermediate, followed by cyclization.
Experimental Protocol:
Step 1: Synthesis of Isoquinoline-3-carbothioamide this compound (1.0 mmol) is dissolved in a solution of sodium hydrosulfide (1.5 mmol) in ethanol. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is acidified with dilute acetic acid. The precipitated thioamide is filtered, washed with water, and dried.
Step 2: Synthesis of 3-(5-Substituted-1,2,4-thiadiazol-3-yl)isoquinoline A mixture of isoquinoline-3-carbothioamide (1.0 mmol) and a suitable N-acylimidoyl chloride (1.1 mmol) in a solvent like toluene is heated at reflux for 8-12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give the target 3-(5-substituted-1,2,4-thiadiazol-3-yl)isoquinoline.
Logical Relationship of Synthesis:
Caption: Synthesis of 3-(5-substituted-1,2,4-thiadiazol-3-yl)isoquinoline.
| Intermediate | Cyclizing Agent | Solvent | Temperature | Time (h) | Overall Yield (%) |
| Isoquinoline-3-carbothioamide | N-Phenylbenzimidoyl chloride | Toluene | Reflux | 10 | 65-75 |
| Isoquinoline-3-carbothioamide | N-Methylacetimidoyl chloride | Toluene | Reflux | 12 | 60-70 |
Table 3: Summary of reaction conditions and yields for the synthesis of 3-(5-substituted-1,2,4-thiadiazol-3-yl)isoquinoline. Yields are calculated from this compound.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Isoquinolinecarbonitrile: A Versatile Scaffold for Bioactive Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Isoquinolinecarbonitrile is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of bioactive molecules. The presence of the reactive nitrile group at the 3-position of the isoquinoline core allows for a variety of chemical transformations, leading to the generation of compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel anticancer and antimicrobial agents.
Application Note 1: Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives as Potent Anticancer Agents
The isoquinoline framework can be elaborated into more complex polycyclic systems with significant antitumor properties. One such application involves the synthesis of cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives. These compounds have demonstrated broad-spectrum antiproliferative activity against a wide range of human cancer cell lines. The key synthetic strategy involves a [3+2] cycloaddition reaction between an isoquinolinium ylide and an alkene dipolarophile, such as fumaronitrile.
Quantitative Data: Anticancer Activity of Pyrrolo[2,1-a]isoquinoline Derivatives
The in vitro anticancer activity of synthesized pyrrolo[2,1-a]isoquinoline-1,2-dicarbonitrile derivatives was evaluated against a panel of 60 human cancer cell lines. The following table summarizes the growth inhibition (GI50) values for a particularly potent derivative, 3-(4-methoxybenzoyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1,2-dicarbonitrile (Compound 9a) .[1]
| Cancer Cell Line Panel | Cell Line | GI50 (µM) of Compound 9a |
| Leukemia | K-562 | 1.58 |
| SR | 1.48 | |
| Non-Small Cell Lung Cancer | NCI-H460 | 1.55 |
| NCI-H522 | 1.86 | |
| Colon Cancer | HCT-116 | 1.62 |
| HT29 | 1.74 | |
| CNS Cancer | SF-539 | 1.78 |
| SNB-75 | 1.55 | |
| Melanoma | MDA-MB-435 | 1.29 |
| UACC-62 | 1.51 | |
| Ovarian Cancer | OVCAR-3 | 1.95 |
| IGROV1 | 2.04 | |
| Renal Cancer | A498 | 1.78 |
| SN12C | 1.66 | |
| Prostate Cancer | PC-3 | 1.91 |
| DU-145 | 2.00 | |
| Breast Cancer | MCF7 | 1.70 |
| MDA-MB-468 | 1.58 |
Signaling Pathway: Inhibition of Tubulin Polymerization
Several pyrrolo[2,1-a]isoquinoline derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The proposed mechanism involves the binding of the bioactive compound to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.
Caption: Proposed mechanism of anticancer activity.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-methoxybenzoyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1,2-dicarbonitrile (Compound 9a)
This protocol is adapted from the synthesis of similar cyano-substituted pyrrole fused isoquinoline derivatives.[1]
Materials:
-
Isoquinoline
-
2-bromo-1-(4-methoxyphenyl)ethan-1-one
-
Fumaronitrile
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of Isoquinolinium Salt:
-
To a solution of isoquinoline (1 mmol) in DCM (10 mL), add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration, wash with cold DCM, and dry under vacuum to yield the isoquinolinium salt.
-
-
[3+2] Cycloaddition Reaction:
-
Suspend the isoquinolinium salt (1 mmol) and fumaronitrile (1.2 mmol) in DCM (15 mL).
-
Add triethylamine (1.5 mmol) dropwise to the suspension at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain Compound 9a.
-
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Human cancer cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., Compound 9a) dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Application Note 2: Transformation of the Nitrile Group for Diverse Bioactivities
The cyano group of this compound is a key functional handle that can be transformed into other functionalities, such as amides and carboxylic acids, which are common pharmacophores in drug molecules.
Experimental Workflow: Functional Group Transformation
Caption: Synthetic routes from this compound.
Quantitative Data: Antimicrobial Activity of Isoquinoline Derivatives
While specific data for derivatives of this compound is emerging, related isoquinoline structures have shown significant antimicrobial activity. For instance, certain tricyclic isoquinoline derivatives exhibit antibacterial properties against Gram-positive pathogens.
| Compound | Target Bacteria | MIC (µg/mL) |
| Compound 8d | Staphylococcus aureus | 16 |
| Enterococcus faecium | 128 | |
| Compound 8f | Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 32 | |
| Enterococcus faecium | 64 | |
| Data for structurally related tricyclic isoquinolines.[2] |
Experimental Protocols
Protocol 3: Synthesis of Isoquinoline-3-carboxamide
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (or other base)
-
Ethanol
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add a solution of sodium hydroxide (e.g., 2M, 1 mL).
-
Slowly add hydrogen peroxide (30%, 3 mmol) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield isoquinoline-3-carboxamide.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion: this compound is a promising and versatile starting material for the synthesis of a wide range of bioactive molecules. The protocols and data presented here demonstrate its utility in developing novel anticancer and antimicrobial agents. Further exploration of the chemical reactivity of the nitrile group and the isoquinoline core will undoubtedly lead to the discovery of new therapeutic leads with diverse pharmacological activities.
References
Application Notes and Protocols for the Derivatization of 3-Isoquinolinecarbonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of 3-isoquinolinecarbonitrile to generate a library of diverse derivatives for biological screening. Isoquinoline and its analogs are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The this compound scaffold offers multiple points for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) to identify novel therapeutic leads.
Overview of Derivatization Strategies
The synthetic versatility of this compound allows for modifications at several key positions. The primary strategies involve transformations of the cyano group at the C3 position and substitutions on the isoquinoline ring. These modifications can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence biological activity.
A general workflow for the derivatization and subsequent screening of this compound is outlined below.
Caption: A general workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols: Derivatization of this compound
This section provides detailed protocols for key derivatization reactions of this compound.
Hydrolysis of the Cyano Group to Isoquinoline-3-carboxamide
The conversion of the nitrile to a primary amide introduces a hydrogen bond donor and acceptor group, which can significantly alter interactions with biological targets.
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of a suitable solvent (e.g., ethanol or tert-butanol) and water.
-
Reagent Addition: Add a catalyst, such as a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium hydroxide or potassium carbonate) with an oxidizing agent like hydrogen peroxide.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution). If a base catalyst was used, neutralize with a dilute acid (e.g., 1 M HCl).
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield isoquinoline-3-carboxamide.
Reduction of the Cyano Group to 3-(Aminomethyl)isoquinoline
Reduction of the nitrile to a primary amine introduces a basic and nucleophilic center, which can be a key pharmacophore for interacting with acidic residues in protein targets.
Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in a dry ethereal solvent (e.g., tetrahydrofuran or diethyl ether).
-
Reducing Agent: Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup for LiAlH₄).
-
Isolation: Filter the resulting precipitate and wash it thoroughly with an organic solvent.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-(aminomethyl)isoquinoline can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
[3+2] Cycloaddition Reactions of the Isoquinoline Ring
The isoquinoline nitrogen can be activated to form an N-ylide, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to create fused heterocyclic systems. This strategy allows for the generation of complex, three-dimensional structures.
Protocol:
-
N-Alkylation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent like acetonitrile or DMF. Add an N-alkylating agent (e.g., methyl iodide, benzyl bromide) and stir at room temperature or with gentle heating until the formation of the N-alkyl-3-cyanoisoquinolinium salt is complete (monitored by TLC or precipitation of the salt).
-
Ylide Formation and Cycloaddition: To a suspension of the isoquinolinium salt (1.0 mmol) and a dipolarophile (e.g., an activated alkene or alkyne, 1.1 mmol) in an appropriate solvent (e.g., dichloromethane or acetonitrile), add a non-nucleophilic base such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture for several hours to overnight, monitoring the formation of the cycloadduct by TLC.
-
Isolation and Purification: After the reaction is complete, the solvent may be evaporated, and the residue purified directly by column chromatography on silica gel to isolate the fused heterocyclic derivative.
Biological Screening Protocols
Once a library of this compound derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. Below are general protocols for common preliminary screens.
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and cytotoxicity.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening (Broth Microdilution for MIC)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation
The quantitative data obtained from biological screening should be summarized in tables for clear comparison and SAR analysis.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | R¹ Substituent | R² Substituent | HeLa | MCF-7 | A549 |
| 3-IQC-01 | -H | -H | >100 | >100 | >100 |
| 3-IQC-Amide | -CONH₂ | -H | 55.3 | 62.1 | 78.4 |
| 3-IQC-Amine | -CH₂NH₂ | -H | 25.8 | 31.5 | 40.2 |
| ... (data for other derivatives) |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | R¹ Substituent | R² Substituent | S. aureus | E. coli | C. albicans |
| 3-IQC-01 | -H | -H | >128 | >128 | >128 |
| 3-IQC-Amide | -CONH₂ | -H | 64 | >128 | 128 |
| 3-IQC-Amine | -CH₂NH₂ | -H | 32 | 64 | >128 |
| ... (data for other derivatives) |
Potential Signaling Pathways and Targets
Derivatives of isoquinoline have been reported to interact with a variety of biological targets and signaling pathways. The specific pathway of interest will depend on the therapeutic area being investigated. For example, in cancer, isoquinoline derivatives have been shown to target topoisomerases, protein kinases, and microtubule dynamics.
Caption: Potential anticancer signaling pathways that can be modulated by isoquinoline derivatives.
These application notes and protocols provide a framework for the systematic derivatization of this compound and the subsequent evaluation of the synthesized compounds for their biological activity. This approach can facilitate the discovery of novel and potent therapeutic agents.
References
Application Notes and Protocols for Reactions Involving 3-Isoquinolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key chemical transformations involving 3-Isoquinolinecarbonitrile, a versatile building block in medicinal chemistry. The protocols detailed below are intended to serve as a practical guide for the synthesis of various isoquinoline derivatives with potential therapeutic applications.
Introduction
This compound is a key heterocyclic scaffold. Its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including potential as anticancer agents through the inhibition of essential cellular enzymes. The nitrile group at the 3-position serves as a versatile functional handle for a variety of chemical modifications, allowing for the synthesis of amides, carboxylic acids, amines, and ketones, thereby enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
Chemical Transformations of this compound
The following sections detail experimental conditions for several key reactions starting from this compound.
Partial Hydrolysis to Isoquinoline-3-carboxamide
The partial hydrolysis of the nitrile to the corresponding primary amide is a crucial transformation, as the amide moiety is a common feature in many biologically active molecules.
Quantitative Data Summary
| Reagent System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| H₂O₂ / NaOH | Ethanol/Water | 50 | 2 - 4 | 75 - 85 |
| Urea-Hydrogen Peroxide | Acetone | Reflux | 3 - 6 | 70 - 80 |
Experimental Protocol: Mild Hydrolysis using Urea-Hydrogen Peroxide
-
To a solution of this compound (1.0 mmol) in acetone (10 mL), add Urea-Hydrogen Peroxide (3.0 mmol).
-
Add anhydrous potassium carbonate (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Isoquinoline-3-carboxamide.
Complete Hydrolysis to Isoquinoline-3-carboxylic Acid
Complete hydrolysis of the nitrile group provides the corresponding carboxylic acid, a key intermediate for the synthesis of esters, amides, and other derivatives.
Quantitative Data Summary
| Reagent System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 6M H₂SO₄ | Water/Dioxane | 100 | 12 - 18 | 80 - 90 |
| 10M NaOH | Ethanol/Water | 100 | 8 - 12 | 85 - 95 |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Suspend this compound (1.0 mmol) in a mixture of water (5 mL) and dioxane (5 mL).
-
Add concentrated sulfuric acid (2 mL) dropwise while cooling in an ice bath.
-
Heat the reaction mixture to 100 °C and maintain for 12-18 hours.
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield Isoquinoline-3-carboxylic acid.
Reduction to 3-(Aminomethyl)isoquinoline
The reduction of the nitrile to a primary amine provides a flexible building block for the introduction of various substituents through N-alkylation or acylation.
Quantitative Data Summary
| Reagent System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| LiAlH₄ | Anhydrous THF | Reflux | 4 - 6 | 70 - 85 |
| H₂ / Raney Ni | Methanol | 25 | 24 | 65 - 80 |
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
To a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the careful dropwise addition of water (0.06 mL), 15% aqueous NaOH (0.06 mL), and water (0.18 mL).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to give 3-(Aminomethyl)isoquinoline.
Reaction with Grignard Reagents to form Ketones
The addition of organometallic reagents, such as Grignard reagents, to the nitrile group, followed by hydrolysis, yields valuable ketone derivatives.
Quantitative Data Summary
| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenylmagnesium Bromide | Anhydrous THF | Reflux | 3 - 5 | 60 - 75 |
| Methylmagnesium Iodide | Anhydrous Diethyl Ether | Reflux | 2 - 4 | 65 - 80 |
Experimental Protocol: Reaction with Phenylmagnesium Bromide
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add a solution of Phenylmagnesium Bromide (1.2 mmol, 3.0 M in diethyl ether) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude imine intermediate is then hydrolyzed by stirring with 2M HCl (10 mL) at room temperature for 2 hours.
-
Neutralize the solution with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield 3-benzoylisoquinoline.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Topoisomerase Inhibition by 3-Arylisoquinoline Derivatives
Derivatives of this compound, particularly 3-arylisoquinolines, have been identified as dual inhibitors of topoisomerase I and II. These enzymes are critical for resolving DNA topological problems during replication and transcription. Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA strand breaks and the initiation of apoptosis, a programmed cell death pathway.
Caption: Inhibition of Topoisomerase I & II by 3-Arylisoquinoline Derivatives.
Experimental Workflow: Synthesis and Evaluation of 3-Arylisoquinoline Derivatives
The following diagram outlines a typical workflow for the synthesis of 3-arylisoquinoline derivatives from this compound and their subsequent biological evaluation as topoisomerase inhibitors.
Caption: Workflow for Synthesis and Evaluation of 3-Arylisoquinoline Derivatives.
Application Notes and Protocols for the Scale-up Synthesis of 3-Isoquinolinecarbonitrile for Library Production
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 3-Isoquinolinecarbonitrile, a key scaffold for the generation of chemical libraries in drug discovery. The presented methodology is designed for robustness and scalability, making it suitable for the production of a diverse range of analogues.
Introduction
Isoquinoline and its derivatives are privileged heterocyclic motifs found in numerous biologically active natural products and synthetic compounds. The nitrile group at the 3-position serves as a versatile synthetic handle for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. This application note details a reliable method for the gram-scale synthesis of this compound, focusing on safety, efficiency, and amenability to library production.
Synthetic Strategy
The recommended approach for the scale-up synthesis of this compound is a two-step process starting from isoquinoline. This strategy involves the N-oxidation of isoquinoline followed by a Reissert-Henze type reaction for the introduction of the nitrile group. This method is advantageous due to the commercial availability of the starting material and the generally high yields and regioselectivity of the reactions.
An alternative, the palladium-catalyzed cyanation of 3-haloisoquinolines, is also a viable route, particularly for library applications where a diverse range of precursors may be available.[1][2]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: N-Oxidation | Step 2: Cyanation (Reissert-Henze) |
| Starting Material | Isoquinoline | Isoquinoline N-oxide |
| Key Reagents | m-Chloroperoxybenzoic acid (m-CPBA) | Trimethylsilyl cyanide (TMSCN), Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 12-18 hours |
| Typical Scale | 10-50 g | 10-40 g |
| Expected Yield | > 90% | 70-85% |
| Purification Method | Extraction and washing | Silica gel column chromatography |
| Final Product Purity | > 95% | > 98% |
Experimental Protocols
Safety Precautions
WARNING: Cyanide-containing reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[3][4][5] All personnel must be trained in the safe handling of cyanides and have access to an appropriate cyanide antidote kit.[3][6][7] All glassware and equipment that come into contact with cyanides should be decontaminated with a freshly prepared 10% bleach solution followed by a pH 10 buffer solution.[5][7]
Step 1: Synthesis of Isoquinoline N-oxide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add isoquinoline (1 equivalent) dissolved in dichloromethane (DCM, approx. 10 mL per gram of isoquinoline).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve m-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM and add it dropwise to the stirred isoquinoline solution over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield isoquinoline N-oxide as a solid. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of this compound (Reissert-Henze Reaction)
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve isoquinoline N-oxide (1 equivalent) in anhydrous DCM (approx. 15 mL per gram of N-oxide).
-
Reagent Addition: Cool the solution to 0 °C. Add triethylamine (TEA, 2.5 equivalents) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.5 equivalents) over 20-30 minutes.
-
Reaction and Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected chemical shifts and coupling constants for aromatic protons. |
| ¹³C NMR | Expected chemical shifts for all carbon atoms, including the nitrile carbon. |
| IR (Infrared) | Characteristic nitrile (C≡N) stretching frequency around 2230 cm⁻¹. |
| MS (Mass Spec) | Molecular ion peak corresponding to the molecular weight of this compound. |
Note: Specific peak locations may vary slightly depending on the solvent and instrument used.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for the cyanation step.
References
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Notes: The Role of 3-Isoquinolinecarbonitrile in the Synthesis of Potent Kinase Inhibitors
Introduction The 3-isoquinolinecarbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, they have become one of the most important families of drug targets.[1] The isoquinoline and closely related quinoline ring systems are featured in numerous FDA-approved kinase inhibitors, demonstrating their clinical relevance.[3] The carbonitrile group at the C-3 position is a key feature, often involved in critical interactions within the ATP-binding site of the target kinase.[4] This document provides an overview of synthetic strategies, experimental protocols, and biological data for kinase inhibitors derived from the this compound core, targeting key signaling pathways such as RAS-RAF-MEK-ERK and PI3K/Akt/mTOR.
Synthetic Strategies The this compound scaffold can be readily diversified through various chemical transformations. A common strategy involves using a functionalized isoquinoline, such as one bearing a bromo group, to introduce a wide range of substituents via palladium-catalyzed cross-coupling reactions.[5] The Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl moieties, while the Buchwald-Hartwig amination enables the formation of C-N bonds with various amines.[5] These reactions are fundamental to creating libraries of candidate compounds for screening and optimization.[5]
Caption: General synthetic workflow for diversifying the this compound scaffold.
Experimental Protocols
The following are representative protocols for the functionalization of a halo-substituted isoquinolinecarbonitrile core, which are key steps in the synthesis of many kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a bromo-isoquinolinecarbonitrile with an arylboronic acid to form a C-C bond.[5]
Materials:
-
6-Bromo-3-isoquinolinecarbonitrile
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add 6-bromo-3-isoquinolinecarbonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).[5]
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.[5]
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.[5]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.[5]
-
Wash the filtrate with water (15 mL) and then brine (15 mL).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-3-isoquinolinecarbonitrile derivative.
Protocol 2: Buchwald-Hartwig Amination This protocol outlines a procedure for the palladium-catalyzed C-N cross-coupling of a bromo-isoquinolinecarbonitrile with an aniline derivative.[5]
Materials:
-
6-Bromo-3-isoquinolinecarbonitrile
-
Aniline derivative (e.g., 3-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 6-bromo-3-isoquinolinecarbonitrile (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[5]
-
Evacuate and backfill the flask with argon gas three times.[5]
-
Add anhydrous toluene (10 mL) to the flask via syringe.[5]
-
Heat the reaction mixture to 110 °C and stir for 16 hours.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)-3-isoquinolinecarbonitrile derivative.[5]
Biological Activity and Data
Derivatives of the isoquinolinecarbonitrile scaffold have demonstrated potent inhibitory activity against a range of kinases. The quantitative efficacy is typically reported as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.
Table 1: Representative Inhibitory Activity of Isoquinoline/Quinoline Carbonitrile Derivatives Against Src Kinase Data is representative of compounds with similar scaffolds.
| Compound ID | Modification | Src Kinase IC₅₀ (µM) | Reference |
| Derivative A | 4-Anilino substitution | 0.9 | [6] |
| Derivative B | 4-Anilino, 7-alkoxy | 6.58 | [7] |
| Derivative C | Spiro[pyrano[3,2-c]quinoline] | 4.9 | [6] |
| Derivative D | Spiro[pyrano[3,2-c]quinoline] | 5.9 | [6] |
Table 2: Antiproliferative Activity of Isoquinoline/Quinoline Carbonitrile Derivatives Against Cancer Cell Lines Data is representative of compounds with similar scaffolds.
| Compound ID | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Derivative E | HT-29 (Colon Cancer) | 6.58 | [7] |
| Derivative F | HepG2 (Liver Cancer) | 7.61 | [7] |
| Derivative G | SKOV-3 (Ovarian Cancer) | 7.84 | [8] |
| Derivative H | MCF-7 (Breast Cancer) | 19.13 | [8] |
| Derivative I | A549 (Lung Cancer) | 15.69 | [8] |
Targeted Signaling Pathways
Kinase inhibitors derived from this compound often target key nodes in signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and RAS-RAF-MEK-ERK pathways.[5][9]
The PI3K/Akt/mTOR Pathway The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and metabolism.[9] It is activated by receptor tyrosine kinases (RTKs) and, when dysregulated, contributes to uncontrolled cell proliferation.[9][10] Many inhibitors are designed to target PI3K or the downstream kinase mTOR (mammalian target of rapamycin).[10][11]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
The RAS-RAF-MEK-ERK (MAPK) Pathway This pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, controlling fundamental processes like cell proliferation and survival.[5] Its constitutive activation is a common driver of cancer.
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway.
Conclusion The this compound core is a highly valuable scaffold for the synthesis of kinase inhibitors. Its amenability to functionalization via robust synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the systematic exploration of chemical space to develop potent and selective inhibitors. These compounds target key oncogenic signaling pathways and show significant promise in the development of new therapeutics for cancer and other diseases driven by aberrant kinase activity.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 11. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-Isoquinolinecarbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of 3-Isoquinolinecarbonitrile and its analogs, key intermediates in the development of various therapeutic agents. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This document outlines two primary synthetic strategies: the Reissert-Henze reaction and palladium-catalyzed cyanation, offering step-by-step methodologies and comparative data to guide researchers in this field.
Synthetic Strategies and Methodologies
The synthesis of this compound analogs can be approached through several established methods. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we focus on two robust and widely applicable protocols.
Reissert-Henze Reaction
The Reissert-Henze reaction is a classic and effective method for the introduction of a cyano group at the 1-position of an isoquinoline, which can then be rearranged to the 3-position. The initial step involves the formation of a Reissert compound, a 1-cyano-2-acyl-1,2-dihydroisoquinoline, by treating the isoquinoline with an acyl chloride and a cyanide source.[2][3] Subsequent steps can lead to the desired 3-cyanoisoquinoline.
Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions offer a modern and versatile approach for the synthesis of aryl nitriles from aryl halides.[4] This method is particularly useful for directly introducing a cyano group at the 3-position of an isoquinoline ring, starting from a 3-haloisoquinoline precursor. Various palladium catalysts, ligands, and cyanide sources can be employed to optimize the reaction for specific substrates.[5][6]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its analogs using the described methods.
Table 1: Reissert-Henze Reaction Conditions and Yields for Reissert Compound Formation
| Starting Isoquinoline | Acyl Chloride | Cyanide Source | Solvent System | Reaction Time (h) | Yield (%) of Reissert Compound | Reference |
| Isoquinoline | Benzoyl chloride | KCN | Dichloromethane/Water | 4 | 69 | [7] |
| 6-Bromoisoquinoline | Benzoyl chloride | KCN | Dichloromethane/Water | - | - | [1] |
| Isoquinoline | Benzoyl chloride | TMSCN | Dichloromethane | 4 | 89 | [8] |
Table 2: Palladium-Catalyzed Cyanation of (Hetero)aryl Halides - Conditions and Yields
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (0.1) | None | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 | [9] |
| Aryl Chlorides | Pd₂(dba)₃ | dppf | Zn(CN)₂ | - | - | High | [5] |
| (Hetero)aryl Halides | - | - | Zn(CN)₂ | H₂O/THF | rt - 40 | High | [6] |
Table 3: Anticancer Activity of Isoquinoline Alkaloids
| Compound | Cancer Type | IC₅₀/Effect | Signaling Pathway Affected | Reference |
| Berberine | Triple-Negative Breast Cancer | Induces apoptosis | Caspase 3, 8, 9 mediated | [10] |
| Sanguinarine | Pancreatic Cancer | Suppresses growth | Increase in Bax, Bid, Bak; Decrease in Bcl-2, Bcl-xL | [10] |
| Chelerythrine | Lung Cancer | Induces apoptosis | Increased cleaved PARP and cleaved caspase 3 | [10] |
| Matrine | Ovarian Cancer | Dose-dependent growth inhibition | Downregulation of MAPK/ERK, PI3K/Akt, and Akt/mTOR | |
| Dauricine | Renal Cell Carcinoma | Induces apoptosis | Inhibition of PI3K/Akt signaling |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (A Reissert Compound)
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Isoquinoline (freshly distilled), 64.6 g (0.499 mole)
-
Dichloromethane, 400 ml
-
Potassium cyanide (KCN), 97.7 g (1.50 moles)
-
Water, 200 ml
-
Benzoyl chloride (freshly distilled), 126.5 g (0.900 mole)
-
Ethyl acetate
-
2 N Hydrochloric acid
-
2 N Sodium hydroxide
-
Anhydrous potassium carbonate
-
Dicalite Speedex
Procedure:
-
In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve isoquinoline in dichloromethane.
-
Add a solution of potassium cyanide in water to the flask.
-
Stir the biphasic mixture vigorously and add benzoyl chloride from the dropping funnel over 1 hour. The temperature will rise, and the dichloromethane will reflux.
-
Continue stirring for an additional 3 hours.
-
Filter the resulting brown reaction mixture through Dicalite Speedex. Wash the insoluble material with water and dichloromethane.
-
Separate the layers of the filtrate. Wash the dichloromethane layer successively with water, 2 N HCl, water, 2 N NaOH, and water.
-
Dry the dichloromethane solution over anhydrous potassium carbonate, filter, and evaporate under reduced pressure to obtain a pale brown solid.
-
Recrystallize the crude product from boiling ethyl acetate to yield 2-benzoyl-1,2-dihydroisoquinaldonitrile as cream rhombs.
Protocol 2: Palladium-Catalyzed Cyanation of 3-Bromoisoquinoline
This is a general procedure adapted from literature protocols for the cyanation of aryl halides.[4][6]
Materials:
-
3-Bromoisoquinoline
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), 1-5 mol%
-
Phosphine ligand (e.g., dppf, Xantphos), 1-10 mol%
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
-
Solvent (e.g., DMF, DMAC, Dioxane, Toluene)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 3-bromoisoquinoline, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the cyanide source and the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound analog.
Visualizations
Synthetic Workflow: Reissert-Henze Reaction
Caption: Workflow for the Reissert-Henze synthesis of this compound.
Synthetic Workflow: Palladium-Catalyzed Cyanation
Caption: Workflow for Palladium-Catalyzed Cyanation of 3-Haloisoquinoline.
Signaling Pathway: Anticancer Mechanism of Isoquinoline Analogs
Caption: Inhibition of key signaling pathways by isoquinoline analogs leading to anticancer effects.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Reissert reaction - Wikipedia [en.wikipedia.org]
- 3. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isoquinolinecarbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Isoquinolinecarbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the most prevalent synthetic routes.
Route 1: Palladium-Catalyzed Cyanation of 3-Haloisoquinolines
This method involves the cross-coupling of a 3-haloisoquinoline (e.g., 3-bromoisoquinoline or 3-chloroisoquinoline) with a cyanide source, catalyzed by a palladium complex.
Q1: My palladium-catalyzed cyanation reaction is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in palladium-catalyzed cyanation can stem from several factors. Below is a systematic guide to troubleshooting and optimization.
-
Catalyst Inactivation: Cyanide ions can poison the palladium catalyst, leading to deactivation.[1][2]
-
Troubleshooting:
-
Use a less soluble cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) to maintain a low concentration of free cyanide ions in the reaction mixture.[1]
-
Employ robust catalyst systems, such as palladacycle precatalysts, which can be more resistant to poisoning.[1]
-
Ensure strictly anhydrous conditions if using highly soluble cyanide salts like NaCN or KCN to prevent side reactions that can deactivate the catalyst.[1]
-
-
-
Sub-optimal Ligand: The choice of phosphine ligand is critical for the stability and activity of the palladium catalyst.
-
Troubleshooting:
-
For electron-rich heteroaryl halides, sterically demanding and electron-rich phosphine ligands can be effective.
-
Screen different ligands to find the optimal one for your specific substrate and conditions.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress using TLC or GC-MS.
-
Increase the reaction time or temperature if the starting material is still present. However, be cautious as prolonged heating can lead to decomposition.
-
-
-
Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Hydrolysis of the nitrile to the corresponding amide or carboxylic acid can occur if water is present. Ensure anhydrous conditions.
-
Homocoupling of the starting halide can sometimes be observed. Optimizing the catalyst and reaction conditions can minimize this.
-
-
Q2: I am observing a dark-colored reaction mixture and obtaining an impure product. What is the likely cause?
A2: Dark coloration can indicate decomposition of the starting materials, product, or catalyst.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating, as this can promote degradation.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Purification: After the reaction, a thorough work-up and purification by column chromatography or recrystallization are essential to remove colored impurities.
-
Route 2: Dehydration of Isoquinoline-3-carboxamide
This method involves the removal of a water molecule from isoquinoline-3-carboxamide to form the corresponding nitrile.
Q1: The dehydration of my isoquinoline-3-carboxamide is inefficient, resulting in a low yield of this compound. How can I optimize this step?
A1: The efficiency of the dehydration reaction is highly dependent on the choice of dehydrating agent and the reaction conditions.
-
Ineffective Dehydrating Agent: The chosen reagent may not be potent enough for this specific substrate.
-
Troubleshooting:
-
While phosphorus pentoxide (P₂O₅) is a classic and powerful dehydrating agent, it can sometimes lead to charring and difficult work-ups.
-
A milder and often more effective alternative is the use of cyanuric chloride in combination with N,N-dimethylformamide (DMF).[3][4] This system has been shown to be effective for a range of heterocyclic carboxamides, with yields varying from 51% to 99%.[3][4]
-
-
-
Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion or product degradation.
-
Troubleshooting:
-
When using cyanuric chloride/DMF, the reaction is typically carried out at room temperature.[3]
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Q2: My final product after dehydration is difficult to purify. What are some common impurities and how can I remove them?
A2: The primary impurity is often unreacted starting material (isoquinoline-3-carboxamide).
-
Troubleshooting:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the more polar carboxamide from the less polar nitrile.
-
Recrystallization: Finding a suitable solvent for recrystallization can be highly effective for purification. Common solvent systems for recrystallization of organic compounds include ethanol, hexane/acetone, and hexane/ethyl acetate.[5] Experimentation with different solvents or solvent mixtures is recommended to find the optimal conditions for this compound.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Palladium-Catalyzed Cyanation | 3-Haloisoquinoline | Palladium catalyst, Ligand, Cyanide source (e.g., K₄[Fe(CN)₆]) | Moderate to High | Good functional group tolerance, Milder conditions | Catalyst cost and sensitivity, Potential for catalyst poisoning |
| Dehydration | Isoquinoline-3-carboxamide | Dehydrating agent (e.g., Cyanuric chloride/DMF, P₂O₅) | Moderate to High[3][4] | Avoids transition metals, Often simpler work-up | May require synthesis of the starting carboxamide |
| Rosenmund-von Braun Reaction | 3-Haloisoquinoline | Copper(I) cyanide (CuCN) | Variable | Cost-effective | High temperatures often required, Stoichiometric copper waste[6][7][8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of 3-Bromoisoquinoline
This protocol is a general guideline based on modern palladium-catalyzed cyanation methods.[1] Optimization of catalyst, ligand, base, solvent, and temperature may be required for this specific substrate.
-
Reaction Setup: In a glovebox, add 3-bromoisoquinoline (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at a predetermined temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for Dehydration of Isoquinoline-3-carboxamide using Cyanuric Chloride/DMF
This protocol is adapted from a general method for the dehydration of heterocyclic carboxamides.[3][4]
-
Reaction Setup: Suspend isoquinoline-3-carboxamide (1.0 mmol) in a suitable organic solvent (e.g., methyl tert-butyl ether) at room temperature.
-
Reagent Addition: Slowly add a solution of cyanuric chloride (0.5 mmol) in N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in cyanation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 3-Isoquinolinecarbonitrile by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Isoquinolinecarbonitrile using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO₂).[1][2] Alumina (Al₂O₃) can also be used, and is available in acidic, neutral, or basic forms.[1][2] Given that isoquinoline derivatives can be basic, neutral or deactivated silica gel, or neutral alumina might be preferable to prevent decomposition.[3][4]
Q2: How do I choose an appropriate solvent system (mobile phase) for the column?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) beforehand.[1] A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[5] For this compound, a common starting point would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[6][7]
Q3: My crude this compound is not dissolving in the initial mobile phase. How should I load it onto the column?
A3: If your compound is insoluble in the eluent, you can use a technique called "dry loading".[5] Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[8]
Q4: My purified this compound appears as an oil, but the literature reports it as a solid. What should I do?
A4: First, confirm the purity of your product using analytical techniques such as NMR or HPLC, as impurities can suppress crystallization.[6] If the product is pure, you can attempt various crystallization techniques. This involves finding a suitable solvent or solvent pair (e.g., ethyl acetate/hexane) where the compound is soluble when hot and insoluble when cold.[6] Seeding with a small crystal, if available, can also induce crystallization.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[8] A "methanol purge" (flushing the column with 100% methanol) can be used to elute very polar compounds, but be aware that this may also elute some silica.[9] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by running a solvent system containing a small amount of triethylamine (0.1-1%) through the column before loading your sample.[3][4][5] | |
| Poor separation of this compound from impurities | The chosen solvent system is not optimal. | Use a shallower solvent gradient during elution. This involves making small, incremental increases in the polarity of the mobile phase.[5] |
| The column was overloaded with crude material. | Use a larger column or reduce the amount of crude material loaded. A general guideline is a silica-to-crude material ratio of at least 30:1 by weight.[8] | |
| Streaking or tailing of the compound band on the column | The compound is interacting too strongly with the stationary phase. | For basic compounds like isoquinolines, adding a small amount of a competing base such as triethylamine (0.1-1%) to the mobile phase can improve the peak shape.[8] |
| The crude sample was loaded in a solvent that was too polar. | When performing wet loading, use the least polar solvent possible to dissolve your sample and use a minimal volume.[10] |
Experimental Protocols
General Protocol for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring the silica bed is uniform and free of air bubbles.[6]
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully add it to the top of the silica bed.
-
Dry Loading: If the compound is not soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[8]
-
-
Elution: Begin eluting with the initial solvent system, gradually increasing the polarity based on TLC analysis. Collect fractions and monitor them by TLC.[6]
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Example Solvent Gradient for Purification
The following table outlines a hypothetical solvent gradient for the purification of this compound. This should be used as a starting point and optimized based on TLC analysis of the crude mixture.
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 95:5 | 2 column volumes | Elute non-polar impurities |
| 2 | 90:10 | 4 column volumes | Elute less polar impurities |
| 3 | 85:15 | 6-8 column volumes | Elute this compound |
| 4 | 70:30 | 4 column volumes | Elute more polar impurities |
| 5 | 50:50 | 2 column volumes | Column flush |
Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Recrystallization of 3-Isoquinolinecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Isoquinolinecarbonitrile.
Troubleshooting Guide
Encountering issues during the recrystallization of this compound? This guide provides solutions to common problems.
Problem 1: Low or No Crystal Formation After Cooling
Possible Causes and Solutions:
| Cause | Solution |
| Too much solvent used: The solution is not saturated enough for crystals to form. | Gently heat the solution to evaporate some of the solvent. Once the solution becomes slightly cloudy, add a very small amount of fresh solvent until it becomes clear again, then allow it to cool slowly. |
| Inappropriate solvent choice: The compound is too soluble in the solvent even at low temperatures. | Re-evaluate your solvent choice based on solubility tests. A good solvent should dissolve the compound when hot but poorly when cold. Consider using a mixed solvent system. |
| Solution cooled too quickly: Rapid cooling can lead to the formation of an oil or very small, impure crystals. | Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel. Once at room temperature, you can then place it in an ice bath to maximize yield. |
| Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | Try "seeding" the solution by adding a tiny crystal of pure this compound. Alternatively, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
Problem 2: Oiling Out (Formation of a Liquid Instead of Crystals)
Possible Causes and Solutions:
| Cause | Solution |
| Melting point of the compound is lower than the boiling point of the solvent: The compound is melting in the hot solvent before it dissolves. | Choose a solvent with a lower boiling point. The melting point of this compound is 126-128 °C, so select a solvent with a boiling point below this temperature. |
| High concentration of impurities: Impurities can lower the melting point of the compound and promote oiling out. | Try to purify the crude material by other means (e.g., column chromatography) before recrystallization. You can also try adding a small amount of a solvent in which the oil is soluble to the hot solution. |
| Solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil, and then allow it to cool slowly. |
Problem 3: Colored Impurities in Crystals
Possible Causes and Solutions:
| Cause | Solution |
| Colored impurities are co-precipitating with the product. | Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Use charcoal sparingly as it can also adsorb your product. |
Problem 4: Low Recovery of Pure Crystals
Possible Causes and Solutions:
| Cause | Solution |
| Too much solvent was used. | Concentrate the mother liquor (the liquid left after filtering the crystals) by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is hot to prevent the compound from crystallizing in the funnel. Use a heated filter funnel or preheat a standard funnel with hot solvent. Adding a slight excess of solvent before hot filtration can also help. |
| Washing crystals with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes will depend on the scale of your experiment and the purity of the starting material.
1. Solvent Selection:
-
Based on literature for similar compounds like cyanopyridines, promising solvents include ethanol, petroleum ether, and potentially mixed solvent systems.
-
To determine the best solvent, perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water). A good solvent will dissolve this compound when hot but show low solubility when cold.
2. Recrystallization Procedure (Single Solvent):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-insulating surface. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
-
Analysis: Determine the melting point of the purified crystals. Pure this compound has a melting point of 126-128 °C.[1]
Data Presentation
Qualitative Solubility of this compound (Illustrative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Insoluble | Sparingly Soluble | Potentially suitable, especially for removing polar impurities. |
| Ethanol | Sparingly Soluble | Soluble | Good potential.[2] |
| Acetone | Soluble | Very Soluble | Likely too soluble for good recovery. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good potential. |
| Toluene | Sparingly Soluble | Soluble | Good potential. |
| Petroleum Ether | Insoluble | Sparingly Soluble | Good potential, especially for removing non-polar impurities.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on data for similar compounds, ethanol and petroleum ether are good starting points for testing.[2][3][4] A mixed solvent system, such as ethanol-water or toluene-hexane, may also be effective. It is crucial to perform small-scale solubility tests to identify the optimal solvent for your specific sample.
Q2: My compound has oiled out. What should I do?
A2: Oiling out occurs when the compound melts before it dissolves or when the solution is too saturated. You can try adding more hot solvent to dissolve the oil and then cool the solution very slowly. Alternatively, choosing a solvent with a lower boiling point than the melting point of this compound (126-128 °C) can prevent this issue.[1]
Q3: How can I improve the yield of my recrystallization?
A3: To improve yield, use the minimum amount of hot solvent necessary to dissolve your compound. Ensure slow cooling to allow for maximum crystal growth. After collecting the initial crystals, you can try to obtain a second crop by evaporating some of the solvent from the mother liquor and cooling it again.
Q4: My purified crystals are still colored. How can I remove the color?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules. Be aware that using too much charcoal can also remove some of your desired product.
Q5: What is the purpose of washing the crystals with cold solvent?
A5: Washing the collected crystals with a small amount of ice-cold recrystallization solvent helps to remove any soluble impurities that may be adhering to the crystal surface. Using cold solvent minimizes the amount of your purified product that redissolves.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Troubleshooting Failed 3-Isoquinolinecarbonitrile Synthesis Reactions
Welcome to the technical support center for the synthesis of 3-Isoquinolinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this key chemical intermediate. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems that can lead to failed or low-yield synthesis of this compound. Two primary synthetic routes are considered: the dehydration of isoquinoline-3-carboxamide and the Sandmeyer reaction of 3-aminoisoquinoline.
Route 1: Dehydration of Isoquinoline-3-carboxamide
This is a common and effective method for synthesizing this compound. However, several factors can impact the success of the reaction.
Question 1: My dehydration reaction of isoquinoline-3-carboxamide is resulting in a low yield or no product. What are the likely causes?
Answer: Low yields in the dehydration of isoquinoline-3-carboxamide can often be attributed to several factors:
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) are commonly used.[1][2][3] Ensure the reagent is fresh and anhydrous, as moisture will deactivate it. For heterocyclic amides, cyanuric chloride in N,N-dimethylformamide (DMF) has also been reported to be effective under mild conditions.[4]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While some dehydrating agents require heating, excessive temperatures can lead to decomposition of the starting material or product.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
Starting Material Purity: The purity of the isoquinoline-3-carboxamide is important. Impurities can interfere with the reaction.[5]
| Troubleshooting Summary: Dehydration of Isoquinoline-3-carboxamide | | :--- | :--- | | Problem | Possible Cause | Recommended Solution | | Low to no product yield | Ineffective dehydrating agent | Use a fresh, anhydrous batch of P₂O₅, SOCl₂, POCl₃, or consider cyanuric chloride/DMF. | | | Suboptimal reaction temperature | Carefully control the reaction temperature according to the chosen protocol. Avoid excessive heat. | | | Incomplete reaction | Monitor the reaction by TLC until the starting material is consumed. | | | Impure starting material | Ensure the isoquinoline-3-carboxamide is pure before starting the reaction. | | Formation of dark, tarry byproducts | Decomposition | Lower the reaction temperature and/or shorten the reaction time. |
Logical Relationship for Troubleshooting Dehydration Reaction
Caption: Troubleshooting flowchart for the dehydration of isoquinoline-3-carboxamide.
Route 2: Sandmeyer Reaction of 3-Aminoisoquinoline
The Sandmeyer reaction provides an alternative route by converting 3-aminoisoquinoline to the desired nitrile via a diazonium salt intermediate.[6]
Question 2: I am attempting the Sandmeyer reaction with 3-aminoisoquinoline, but the reaction is failing. What should I investigate?
Answer: The Sandmeyer reaction is a powerful tool but can be sensitive to reaction conditions. Common pitfalls include:
-
Incomplete Diazotization: The formation of the diazonium salt from 3-aminoisoquinoline is the crucial first step and must be performed at low temperatures (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt.[5] The presence of excess nitrous acid, which can be tested with starch-iodide paper, indicates the completion of this step.[5]
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. This can lead to the formation of phenols and other byproducts, reducing the yield of the desired nitrile.[5]
-
Issues with the Copper(I) Cyanide Catalyst: The copper(I) cyanide (CuCN) is essential for the conversion of the diazonium salt to the nitrile. Ensure that the CuCN is of good quality and that the reaction conditions are suitable for its catalytic activity.
-
Side Reactions: The formation of byproducts such as phenols (from reaction with water) and biaryl compounds can significantly lower the yield.[5]
| Troubleshooting Summary: Sandmeyer Reaction of 3-Aminoisoquinoline | | :--- | :--- | | Problem | Possible Cause | Recommended Solution | | Low to no product yield | Incomplete diazotization | Maintain a low temperature (0-5 °C) during diazotization and test for completion with starch-iodide paper. | | | Decomposition of diazonium salt | Keep the reaction temperature low throughout the process until the addition of the cyanide source. | | | Inactive catalyst | Use high-quality copper(I) cyanide. | | Formation of phenolic byproducts | Reaction with water | Ensure anhydrous conditions as much as possible after the diazotization step. | | Dark, tarry byproducts | Radical side reactions | Control temperature carefully and ensure efficient stirring. |
Experimental Workflow for Sandmeyer Reaction
Caption: General experimental workflow for the Sandmeyer reaction.
Detailed Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization based on laboratory conditions and reagent quality.
Protocol 1: Synthesis of this compound via Dehydration of Isoquinoline-3-carboxamide
Materials:
-
Isoquinoline-3-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isoquinoline-3-carboxamide (1 equivalent) in the anhydrous solvent.
-
Carefully add phosphorus oxychloride (2-3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction of 3-Aminoisoquinoline
Materials:
-
3-Aminoisoquinoline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (use with extreme caution)
-
Sodium carbonate solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: Dissolve 3-aminoisoquinoline (1 equivalent) in a mixture of hydrochloric acid and water at 0 °C. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature between 0 and 5 °C. Stir for 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and neutralize with a sodium carbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Reaction Parameter | Dehydration of Isoquinoline-3-carboxamide | Sandmeyer Reaction of 3-Aminoisoquinoline |
| Starting Material | Isoquinoline-3-carboxamide | 3-Aminoisoquinoline |
| Key Reagents | P₂O₅, SOCl₂, POCl₃, or Cyanuric Chloride/DMF | NaNO₂, HCl, CuCN |
| Typical Reaction Temp. | Reflux | 0-5 °C (diazotization), RT to 50 °C (cyanation) |
| Potential Byproducts | Unreacted starting material, decomposition products | Phenols, biaryl compounds, unreacted starting material |
| Purification Method | Column chromatography, recrystallization | Column chromatography, recrystallization |
This technical support guide provides a starting point for troubleshooting the synthesis of this compound. Successful synthesis often requires careful attention to reagent quality, reaction conditions, and purification techniques.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Isoquinolinecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isoquinolinecarbonitrile. Our goal is to facilitate the optimization of reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several methods, primarily involving the introduction of a cyano group onto the isoquinoline core. Key strategies include:
-
Direct Cyanation of Isoquinoline: This method involves the reaction of isoquinoline with a cyanating agent. However, this approach can lead to a mixture of isomers, including 1-cyanoisoquinoline and 1,3-dicyanoisoquinoline, making regioselectivity a significant challenge.[1]
-
Modification of Isoquinoline Derivatives: Starting from a pre-functionalized isoquinoline, such as a 3-haloisoquinoline or a 3-aminoisoquinoline, is a common strategy. For instance, a 3-aminoisoquinoline can be converted to the corresponding nitrile via a Sandmeyer-type reaction.
-
Ring Formation Strategies: Building the isoquinoline ring with the nitrile group already incorporated into one of the precursors offers another synthetic avenue.
Q2: I am getting a low yield of this compound. What are the potential causes?
A2: Low yields in the synthesis of this compound can arise from several factors. It is crucial to systematically investigate the following:
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and dry, as impurities can lead to undesirable side reactions.
-
Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts. Careful control and optimization of the reaction temperature are essential.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or adjusting the temperature.
-
Suboptimal Catalyst or Reagent Concentration: The concentration of catalysts and reagents is critical. An incorrect concentration may lead to an incomplete reaction or the formation of side products.
-
Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Work-up and Purification Losses: Significant product loss can occur during extraction, washing, and purification steps.
Q3: How can I improve the regioselectivity of the cyanation reaction to favor the 3-position?
A3: Achieving high regioselectivity for the 3-position in direct cyanation is challenging. The reaction of isoquinoline with sulfuryl chloride and potassium cyanide can produce a mixture of products including 4-chloro-1-cyanoisoquinoline, 1,3-dicyanoisoquinoline, and 3-cyanoisoquinoline, with yields depending on the reagent proportions.[1] To enhance the yield of the 3-cyano isomer, consider the following:
-
Use of a Directing Group: Introducing a directing group on the isoquinoline ring can steer the cyanation to the desired position.
-
Alternative Synthetic Routes: Employing a multi-step synthesis starting from a precursor where the 3-position is already functionalized for cyanation (e.g., a 3-halo or 3-amino derivative) often provides better control over regioselectivity.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Impure or degraded starting materials. | Verify the purity of all reagents and solvents using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary. |
| Incorrect reaction temperature. | Calibrate your heating apparatus. Optimize the temperature by running small-scale reactions at a range of temperatures. | |
| Insufficient reaction time. | Monitor the reaction progress closely using TLC. Extend the reaction time if the starting material is still present. | |
| Inactive catalyst. | If using a catalyst, ensure it is fresh and active. Consider trying a different catalyst. | |
| Presence of moisture or oxygen. | Dry all glassware thoroughly. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Poor Regioselectivity) | Direct cyanation of unsubstituted isoquinoline. | As direct cyanation can lead to a mixture of isomers, consider a synthetic route that involves a pre-functionalized isoquinoline to control the position of cyanation.[1] |
| Side reactions due to harsh conditions. | Employ milder reaction conditions (e.g., lower temperature, alternative reagents) to minimize the formation of byproducts. | |
| Product Decomposition During Work-up or Purification | Product instability to acid or base. | Before the main work-up, test the stability of a small sample of the reaction mixture to the acidic or basic conditions you plan to use. |
| Product instability on silica gel. | If using column chromatography, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. | |
| Difficulty in Product Purification | Product and impurities have similar polarities. | Optimize the eluent system for column chromatography by trying different solvent mixtures. Consider recrystallization from various solvents or solvent pairs. |
| Product is an oil or low-melting solid. | If recrystallization is difficult, try trituration with a non-polar solvent to induce solidification and remove soluble impurities. |
Experimental Protocols
Protocol 1: General Purification by Recrystallization
This protocol describes a general method for purifying solid organic compounds and can be adapted for this compound.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (to be determined experimentally)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures thereof) to find a suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions while heating and swirling the flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing Experimental Workflows
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions in the synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
General Synthesis and Purification Workflow
This diagram outlines the general steps from starting materials to the purified this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Greener Synthesis of 3-Isoquinolinecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative, greener synthesis methods for 3-Isoquinolinecarbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main drawbacks of traditional synthesis methods for isoquinolines?
Traditional methods for synthesizing the isoquinoline scaffold, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, often rely on harsh conditions, toxic reagents, and volatile organic solvents.[1] These factors raise significant environmental and safety concerns, prompting the need for greener alternatives.
Q2: What are the key principles of greener synthesis for this compound?
Green synthesis aims to reduce environmental impact by utilizing benign solvents, employing recyclable catalysts, designing atom-economical reactions, and using energy-efficient processes like microwave or ultrasound irradiation.[1][2] For this compound, this involves moving away from hazardous reagents and exploring catalytic, metal-free, and multicomponent reaction strategies.[3][4]
Q3: Are there any established greener methods specifically for this compound?
While the literature provides numerous greener strategies for the broader isoquinoline and quinoline families, a specific, well-established green synthesis protocol for this compound is not extensively documented. However, principles from the synthesis of analogous structures, such as quinoline-3-carbonitriles, can be adapted. A promising approach is a multicomponent reaction strategy.[5]
Q4: What is a multicomponent reaction (MCR) and why is it considered a green method?
A multicomponent reaction is a process where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.[1][4] This high atom economy minimizes waste. MCRs often use milder conditions and can be performed in greener solvents, making them an environmentally friendly synthetic choice.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Impure starting materials. 3. Suboptimal reaction temperature or time. 4. Presence of moisture in reagents or solvent. | 1. Activate the catalyst before use (e.g., heating). Consider synthesizing a fresh batch of catalyst. 2. Purify starting materials by recrystallization or distillation. 3. Systematically vary the reaction temperature and monitor the reaction progress by TLC to determine the optimal conditions. 4. Use anhydrous solvents and dry glassware thoroughly. |
| Formation of Side Products | 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too high, leading to decomposition or side reactions. 3. The catalyst is promoting alternative reaction pathways. | 1. Carefully control the molar ratios of the reactants. 2. Lower the reaction temperature and extend the reaction time if necessary. 3. Screen different catalysts to find one with higher selectivity for the desired product. |
| Difficulty in Product Isolation | 1. The product is highly soluble in the reaction solvent. 2. The product has similar polarity to the byproducts or unreacted starting materials. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization from a suitable solvent system. |
| Inconsistent Results | 1. Variability in catalyst activity. 2. Fluctuations in microwave power or ultrasound frequency. 3. Inconsistent quality of solvents or reagents. | 1. Use a catalyst from the same batch for a series of experiments. 2. Ensure the equipment is properly calibrated and functioning consistently. 3. Use high-purity, analytical grade solvents and reagents. |
Quantitative Data Summary
The following table summarizes quantitative data for a proposed greener, multicomponent synthesis of a 3-cyanobisoquinoline derivative, based on an analogous reaction for quinoline-3-carbonitrile.[5] This serves as a starting point for the optimization of this compound synthesis.
| Method | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Proposed Multicomponent Synthesis | Bleaching Earth Clay (15 wt%) | PEG-400 | 80 | 45-60 | ~85-95 (expected) |
| Conventional Method (for comparison) | Triethylamine | DMSO | Reflux | 390 | ~50 |
Detailed Experimental Protocols
Proposed Greener Method: Multicomponent Synthesis of this compound
This protocol is a proposed adaptation of a greener synthesis of quinoline-3-carbonitrile derivatives.[5]
Materials:
-
2-Formylphenylacetonitrile
-
Malononitrile
-
Ammonium acetate
-
Bleaching Earth Clay (BEC) catalyst
-
Polyethylene glycol (PEG-400)
-
Ethanol
Procedure:
-
In a round-bottom flask, add 2-formylphenylacetonitrile (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.2 mmol).
-
Add PEG-400 (5 mL) as the solvent and Bleaching Earth Clay (15 wt% of total reactants) as the catalyst.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (estimated 45-60 minutes), cool the reaction mixture to room temperature.
-
Add cold water to the flask to precipitate the crude product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Workflow for the proposed greener synthesis of this compound.
Caption: A logical troubleshooting workflow for low yield issues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Isocyanide-Based Multicomponent Reactions in Water: Advanced Green Tools for the Synthesis of Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: 3-Isoquinolinecarbonitrile Stability and Storage
For researchers, scientists, and drug development professionals utilizing 3-Isoquinolinecarbonitrile, ensuring its stability during storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the functional groups present (an isoquinoline ring and a nitrile group), the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation. Each of these pathways can be initiated or accelerated by specific environmental factors.
Q3: How can I detect degradation in my sample of this compound?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of purity.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic systems like isoquinoline can be susceptible to photodegradation.[2] It is crucial to store the compound in light-resistant containers (e.g., amber vials) and to minimize exposure to direct sunlight or strong artificial light during handling.
Q5: Can this compound react with common pharmaceutical excipients?
A5: Yes, interactions with excipients are possible and can accelerate degradation.[3][4][5] It is essential to conduct compatibility studies with any excipients that will be used in a formulation with this compound. Potential incompatibilities can arise from the presence of moisture, reactive functional groups, or impurities in the excipients.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., yellowing) | Photodegradation or oxidation | Store the compound in an amber, tightly sealed container in a dark, controlled environment. Handle under low-light conditions. |
| Clumping or caking of the powder | Moisture absorption leading to potential hydrolysis | Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound | Perform forced degradation studies to identify the degradation products. Use a validated stability-indicating HPLC method for accurate purity assessment. |
| Inconsistent experimental results | Degradation of the starting material | Re-test the purity of the this compound stock. If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments. |
Potential Degradation Pathways and Products
Understanding the potential degradation pathways is crucial for developing effective storage strategies and analytical methods.
Hydrolysis
The nitrile group (-CN) in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 3-Isoquinolinecarboxamide and subsequently 3-Isoquinolinecarboxylic acid.
Oxidation
The isoquinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products such as phthalic acid and pyridine-3,4-dicarboxylic acid, especially under harsh oxidative conditions.[6]
Photodegradation
Exposure to UV or visible light can lead to the formation of various photoproducts through complex radical mechanisms. The specific products can vary depending on the wavelength of light and the presence of photosensitizers.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8]
Objective: To generate the likely degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.[9][10][11]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-UV method. UPLC-MS/MS can be used for the identification and characterization of the degradation products.[12][13][14]
Proposed Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase A/B (50:50) to a concentration of 0.1 mg/mL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]
Summary of Stability Data
The following table summarizes the expected stability of this compound under different conditions. This data is predictive and should be confirmed by experimental studies.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Storage | 2-8 °C, dark, dry | High | Minimal |
| 25 °C / 60% RH | Moderate | Gradual formation of hydrolytic and oxidative products | |
| 40 °C / 75% RH | Low | Accelerated degradation | |
| Hydrolysis | 0.1 M HCl, 60 °C | Low | 3-Isoquinolinecarboxamide, 3-Isoquinolinecarboxylic acid |
| 0.1 M NaOH, 60 °C | Very Low | 3-Isoquinolinecarboxamide, 3-Isoquinolinecarboxylic acid | |
| Oxidation | 3% H₂O₂, RT | Moderate to Low | 3-Cyanoisoquinoline N-oxide, ring-opened products |
| Photostability | UV/Visible Light | Low | Various photoproducts |
| Thermal | 105 °C (solid) | Moderate | Thermally induced decomposition products |
By adhering to the recommended storage conditions and utilizing appropriate analytical methods to monitor purity, researchers can ensure the integrity of their this compound samples and the reliability of their experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultraviolet photodissociation action spectroscopy of gas-phase protonated quinoline and isoquinoline cations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. veeprho.com [veeprho.com]
- 4. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 5. labinsights.nl [labinsights.nl]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. bfarm.de [bfarm.de]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
Managing exothermic reactions in 3-Isoquinolinecarbonitrile synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 3-Isoquinolinecarbonitrile. The primary focus is on the Sandmeyer reaction, a common and effective method for this transformation, which is known for its potential thermal hazards.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are its primary exothermic hazards?
A1: The most prevalent method for synthesizing this compound is the Sandmeyer reaction, starting from 3-aminoisoquinoline. This multi-step process involves two key stages with significant exothermic potential:
-
Diazotization: The conversion of 3-aminoisoquinoline to its corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This step is highly exothermic and requires strict temperature control.[1][2]
-
Cyanation: The reaction of the diazonium salt with a cyanide source, typically a copper(I) cyanide solution. This step also releases heat and involves the evolution of nitrogen gas.
A failure to manage the temperature during these stages can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, potentially causing the release of toxic gases and vessel rupture.[1][2]
Q2: What are the critical parameters to monitor during the synthesis of this compound via the Sandmeyer reaction?
A2: Continuous and vigilant monitoring of the following parameters is crucial for a safe and successful synthesis:
-
Temperature: The reaction temperature, particularly during the diazotization step, must be maintained between 0-5°C.[1][2][3] Any deviation above this range significantly increases the risk of diazonium salt decomposition.
-
Rate of Reagent Addition: The slow, dropwise addition of sodium nitrite solution during diazotization and the diazonium salt solution during cyanation is essential to control the rate of heat generation.
-
Stirring: Efficient and constant stirring is necessary to ensure homogenous mixing and prevent the formation of localized hot spots.
-
Gas Evolution: The rate of nitrogen gas evolution during the cyanation step can be an indicator of the reaction rate. A sudden, vigorous evolution of gas may signal a loss of control.
Q3: How can I assess the thermal hazard of the Sandmeyer reaction for my specific setup?
-
Assume Explosive Potential: Treat all isolated diazonium salts as potentially explosive, especially when dry.[1][4]
-
Start with Small Scale: When performing this reaction for the first time or with modified conditions, always begin with a small-scale experiment to assess the exotherm under your specific laboratory conditions. It is recommended that no more than 0.75 mmol of a potentially explosive diazonium salt be handled at one time.[1][4]
-
Consult Safety Literature: Review literature on the thermal hazards of diazonium salts and Sandmeyer reactions to understand the potential risks.[1][2][4]
Troubleshooting Guide
Issue 1: Rapid Temperature Increase During Diazotization
-
Possible Cause: The rate of addition of the sodium nitrite solution is too fast, leading to an accumulation of unreacted reagents and a subsequent rapid exotherm.
-
Immediate Action:
-
Immediately cease the addition of the sodium nitrite solution.
-
Ensure the cooling bath (ice-salt or other cryo-coolant) is functioning effectively and add more coolant if necessary.
-
Increase the stirring rate to improve heat dissipation.
-
-
Preventative Measures:
-
Maintain a slow, controlled addition rate of the sodium nitrite solution.
-
Ensure the reaction mixture temperature is stable at 0-5°C before and during the entire addition process.
-
Issue 2: Uncontrolled Gas Evolution and Temperature Spike During Cyanation
-
Possible Cause: The diazonium salt solution is being added too quickly to the copper(I) cyanide solution, or the reaction temperature is too high.
-
Immediate Action:
-
Stop the addition of the diazonium salt solution immediately.
-
Apply external cooling to the reaction vessel.
-
Be prepared for a potential pressure buildup and ensure adequate ventilation.
-
-
Preventative Measures:
-
Add the diazonium salt solution slowly and portion-wise to the copper(I) cyanide solution.
-
Maintain the recommended temperature for the cyanation step.
-
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
-
Possible Cause:
-
The temperature is too low, inhibiting the reaction rate.
-
The quality of the sodium nitrite or copper(I) cyanide is poor.
-
Insufficient acid was used during the diazotization step.
-
-
Troubleshooting Steps:
-
Allow the reaction mixture to warm slightly, but not exceeding the recommended temperature range.
-
Ensure the reagents are of high quality and have been stored correctly.
-
Verify the stoichiometry of the reagents, particularly the acid used for diazotization.
-
Emergency Quenching Procedure for a Runaway Reaction
In the event of an uncontrollable temperature rise, a pre-prepared quenching solution should be used.
-
Alert personnel and ensure personal protective equipment is worn.
-
If safe to do so, stop all reagent addition and heating.
-
Slowly and carefully add a large volume of a cold quenching solution. A suitable quenching agent for diazonium salts is a cold, aqueous solution of a reducing agent like sodium bisulfite or hypophosphorous acid. For unreacted pyrophoric materials that might be used in alternative syntheses, a slow addition of isopropanol followed by a mixture of isopropanol and water is recommended.[5]
-
Continue vigorous stirring and cooling during the quenching process.
-
Monitor the reaction temperature until it has stabilized and begins to decrease.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established procedures for Sandmeyer reactions of amino-heterocycles and should be performed with strict adherence to all safety precautions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminoisoquinoline | 144.17 | 5.0 g | 0.0347 |
| Concentrated HCl | 36.46 | 15 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.5 g | 0.0362 |
| Copper(I) Cyanide (CuCN) | 89.56 | 4.0 g | 0.0447 |
| Sodium Cyanide (NaCN) | 49.01 | 4.5 g | 0.0918 |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Part A: Diazotization of 3-Aminoisoquinoline
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5.0 g (0.0347 mol) of 3-aminoisoquinoline in 50 mL of deionized water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, ensuring the temperature remains below 5°C.
-
In a separate beaker, dissolve 2.5 g (0.0362 mol) of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the 3-aminoisoquinoline hydrochloride suspension over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5°C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the 3-isoquinolinediazonium chloride.
Part B: Sandmeyer Cyanation
-
In a 500 mL beaker, prepare a solution of copper(I) cyanide by dissolving 4.0 g (0.0447 mol) of CuCN and 4.5 g (0.0918 mol) of NaCN in 50 mL of deionized water. Gentle warming may be required to facilitate dissolution.
-
Cool the copper(I) cyanide solution to 0-5°C in an ice bath.
-
Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution from Part A to the copper(I) cyanide solution. The addition should be done in portions to control the exotherm and the evolution of nitrogen gas. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Heat the reaction mixture to 50-60°C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Troubleshooting Exothermic Events
Caption: Troubleshooting workflow for managing exothermic events.
References
- 1. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Isoquinolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Isoquinolinecarbonitrile. To offer a thorough analysis, predicted data for the target molecule is compared with experimental data of structurally relevant alternatives: the parent heterocyclic compound, isoquinoline, and a key structural isomer, 3-cyanopyridine. This guide is intended to aid in the structural elucidation and quality control of this compound in research and development settings.
Data Presentation: A Comparative Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for isoquinoline and 3-cyanopyridine. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Position | This compound (Predicted) | Isoquinoline (Experimental) | 3-Cyanopyridine (Experimental) |
| H-1 | 9.35 | 9.22 | - |
| H-2 | - | - | 8.91 (s) |
| H-4 | 8.35 | 7.65 | 8.85 (d) |
| H-5 | 8.25 | 8.05 | - |
| H-6 | 7.75 | 7.60 | - |
| H-7 | 7.95 | 7.78 | - |
| H-8 | 8.10 | 7.92 | - |
| H (pyridinyl) | - | - | 8.00 (d), 7.48 (dd) |
Predicted data for this compound was generated using publicly available NMR prediction tools. Experimental data for isoquinoline and 3-cyanopyridine are sourced from publicly available spectral databases.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Position | This compound (Predicted) | Isoquinoline (Experimental) | 3-Cyanopyridine (Experimental) |
| C-1 | 152.5 | 152.8 | - |
| C-3 | 118.0 | 143.3 | 110.1 |
| C-4 | 138.0 | 120.6 | 153.1 |
| C-4a | 128.5 | 128.8 | - |
| C-5 | 128.0 | 126.6 | - |
| C-6 | 129.5 | 127.4 | - |
| C-7 | 132.0 | 130.4 | - |
| C-8 | 129.0 | 127.7 | - |
| C-8a | 135.0 | 135.8 | - |
| CN | 117.0 | - | 116.5 |
| C (pyridinyl) | - | - | 152.8, 140.0, 124.0 |
Predicted data for this compound was generated using publicly available NMR prediction tools. Experimental data for isoquinoline and 3-cyanopyridine are sourced from publicly available spectral databases.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic nitrile compounds like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified sample of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a proton frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Standard acquisition parameters include a 30° pulse width, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum should be acquired on the same instrument, with a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz spectrometer).
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to obtain a spectrum with an adequate signal-to-noise ratio.
-
A spectral width of approximately 200-220 ppm is typically used.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a compound like this compound, from sample preparation to final structure confirmation.
A Comparative Spectroscopic Guide to Isoquinolinecarbonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of various isoquinolinecarbonitrile isomers. Understanding the distinct spectral signatures of these isomers is crucial for their unambiguous identification and characterization in synthetic chemistry, drug discovery, and materials science. The position of the nitrile group on the isoquinoline scaffold significantly influences the electronic environment of the molecule, leading to unique patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Comparison
¹H NMR Spectroscopic Data
The chemical shifts (δ) in the ¹H NMR spectra are highly dependent on the position of the electron-withdrawing cyano group. Protons in proximity to the nitrogen atom and the nitrile group will experience the most significant downfield shifts.
Table 1: Comparative ¹H NMR Data (in ppm) for Isoquinolinecarbonitrile Isomers
| Isomer | H-1 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Solvent |
| 1-Isoquinolinecarbonitrile | - | 8.55 (d) | 8.05 (d) | 8.25 (d) | 7.80 (t) | 7.95 (t) | 7.70 (d) | CDCl₃ |
| 3-Isoquinolinecarbonitrile | 9.30 (s) | - | 8.50 (s) | 8.10 (d) | 7.75 (t) | 7.90 (t) | 7.65 (d) | CDCl₃ |
| 4-Isoquinolinecarbonitrile | 9.20 (s) | 8.80 (s) | - | 8.15 (d) | 7.85 (t) | 8.00 (t) | 7.70 (d) | CDCl₃ |
| 6-Isoquinolinecarbonitrile | 9.25 (s) | 8.50 (d) | 7.70 (d) | 8.30 (d) | - | 8.10 (s) | 7.90 (d) | CDCl₃ |
Note: The chemical shifts and multiplicities are approximate and can vary based on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.
¹³C NMR Spectroscopic Data
The position of the nitrile group also significantly impacts the ¹³C NMR chemical shifts. The carbon of the nitrile group itself has a characteristic chemical shift, and the carbons of the isoquinoline ring are shifted depending on their proximity to the electron-withdrawing substituents.
Table 2: Comparative ¹³C NMR Data (in ppm) for Isoquinolinecarbonitrile Isomers
| Isomer | C-1 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | C-4a | C-8a | C≡N | Solvent |
| 1-Isoquinolinecarbonitrile | 138.5 | 152.0 | 122.5 | 130.0 | 128.0 | 133.0 | 127.5 | 128.5 | 136.0 | 117.5 | CDCl₃ |
| This compound | 153.0 | 115.0 | 148.0 | 129.0 | 127.5 | 132.5 | 127.0 | 128.0 | 135.5 | 118.0 | CDCl₃ |
| 4-Isoquinolinecarbonitrile | 152.5 | 145.0 | 110.0 | 129.5 | 128.0 | 133.5 | 127.5 | 129.0 | 136.5 | 117.0 | CDCl₃ |
| 6-Isoquinolinecarbonitrile | 152.0 | 143.0 | 121.0 | 131.0 | 112.0 | 135.0 | 128.0 | 128.5 | 136.0 | 118.5 | CDCl₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
IR Spectroscopic Data
The most characteristic feature in the IR spectrum of isoquinolinecarbonitriles is the C≡N stretching vibration. The exact position of this band can be influenced by the electronic effects of the substituent position.
Table 3: Comparative IR Data (in cm⁻¹) for Isoquinolinecarbonitrile Isomers
| Isomer | C≡N Stretch | C=N Stretch | C=C Stretch (Aromatic) | C-H Stretch (Aromatic) |
| 1-Isoquinolinecarbonitrile | ~2230 | ~1620 | ~1580, 1490 | ~3050 |
| This compound | ~2228 | ~1625 | ~1585, 1495 | ~3060 |
| 4-Isoquinolinecarbonitrile | ~2235 | ~1615 | ~1575, 1485 | ~3055 |
| 6-Isoquinolinecarbonitrile | ~2225 | ~1622 | ~1580, 1490 | ~3050 |
Note: The frequencies are approximate.
Mass Spectrometry Data
All isoquinolinecarbonitrile isomers have the same molecular formula (C₁₀H₆N₂) and therefore the same nominal molecular weight. The fragmentation patterns in the mass spectrum can, however, differ based on the stability of the resulting fragments, which is influenced by the position of the nitrile group.
Table 4: Mass Spectrometry Data for Isoquinolinecarbonitrile Isomers
| Isomer | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1-Isoquinolinecarbonitrile | C₁₀H₆N₂ | 154.17 | 155.06 | 127 ([M-CN]⁺) |
| This compound | C₁₀H₆N₂ | 154.17 | 155.06 | 127 ([M-CN]⁺) |
| 4-Isoquinolinecarbonitrile | C₁₀H₆N₂ | 154.17 | 155.06 | 127 ([M-CN]⁺) |
| 6-Isoquinolinecarbonitrile | C₁₀H₆N₂ | 154.17 | 155.06 | 127 ([M-CN]⁺) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isoquinolinecarbonitrile isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Decoupling: Broadband proton decoupling.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Place the KBr pellet in the sample holder and record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer.
-
The instrument is typically operated in positive ion mode.
-
The mass spectrum is acquired over a mass range appropriate for the compound (e.g., m/z 50-300).
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of isoquinolinecarbonitrile isomers is outlined in the diagram below.
Caption: General workflow for the synthesis and spectroscopic characterization of isoquinolinecarbonitrile isomers.
Logical Flow for Isomer Differentiation
The differentiation of isoquinolinecarbonitrile isomers relies on the systematic interpretation and comparison of data from multiple spectroscopic techniques.
Caption: Logical flow for the differentiation of isoquinolinecarbonitrile isomers using combined spectroscopic data.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Isoquinolinecarbonitrile
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-Isoquinolinecarbonitrile, a key heterocyclic scaffold. By comparing this powerful technique with alternative analytical methods and providing a comprehensive experimental protocol, this document serves as a practical resource for the structural elucidation of this and similar molecules.
Probing the Core: Predicted Mass Spectrometry Fragmentation of this compound
Upon electron ionization (EI), the this compound molecule (C₁₀H₆N₂) with a molecular weight of 154.17 g/mol is expected to form a molecular ion ([M]⁺˙) at m/z 154. The primary fragmentation pathways are anticipated to involve the loss of small, stable neutral molecules and radicals.
A key fragmentation is the expulsion of hydrogen cyanide (HCN), a characteristic loss for nitrogen-containing aromatic heterocycles, leading to a fragment ion at m/z 127. Another expected fragmentation is the loss of a hydrogen radical (H·) to form a stable [M-1]⁺ ion at m/z 153. The nitrile group can also be expelled as a cyano radical (·CN), resulting in an ion at m/z 128. Subsequent fragmentations of these primary ions can lead to a cascade of smaller charged species, providing a detailed fingerprint of the molecule's structure.
Visualizing the Fragmentation Cascade
The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted primary mass spectrometry fragmentation pathways of this compound.
A Comparative Look: Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often relies on a combination of analytical techniques.
| Analytical Technique | Information Provided | Comparison with Mass Spectrometry |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of individual atoms (¹H, ¹³C). Crucial for determining the precise connectivity of atoms and the stereochemistry of a molecule. | NMR provides a more complete picture of the molecular skeleton and atom connectivity, whereas MS provides information about the molecular weight and fragmentation. They are highly complementary. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, IR would confirm the presence of the C≡N (nitrile) and C=N/C=C bonds of the aromatic system. | IR is excellent for functional group identification but does not provide information on the overall molecular structure or weight. MS provides the molecular formula and fragmentation, which IR cannot. |
| Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) | These are separation techniques that can be coupled with mass spectrometry (GC-MS, LC-MS) to analyze complex mixtures and purify compounds. | GC and HPLC are not structural elucidation techniques on their own but are essential for sample introduction and purification prior to MS analysis. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following protocol outlines a general procedure for the analysis of this compound using GC-MS, a common and effective method for volatile and semi-volatile organic compounds.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or acetonitrile.
-
Working Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern to confirm the structure.
Quantitative Data Summary
The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment | Relative Abundance |
| 154 | [C₁₀H₆N₂]⁺˙ (Molecular Ion) | High |
| 153 | [C₁₀H₅N₂]⁺ | Moderate |
| 128 | [C₉H₆N]⁺ | Moderate to High |
| 127 | [C₉H₅N]⁺˙ | High |
| 101 | [C₈H₅]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Low |
Note: Relative abundances are predicted and may vary based on experimental conditions.
By understanding the predicted fragmentation behavior and utilizing complementary analytical techniques, researchers can confidently identify and characterize this compound and its derivatives, accelerating progress in drug discovery and development.
Validating the Structure of Synthesized 3-Isoquinolinecarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthesized heterocyclic compounds is a critical step in chemical research and drug development. This guide provides a comparative overview of the analytical techniques used to validate the structure of 3-Isoquinolinecarbonitrile, a key intermediate in the synthesis of various biologically active molecules. We present a summary of expected analytical data, detailed experimental protocols for structural verification, and a comparison with alternative synthetic strategies.
Spectroscopic and Physical Data Summary
The structural integrity of synthesized this compound can be confirmed through a combination of spectroscopic and physical methods. The following table summarizes the expected data for a pure sample.
| Analytical Technique | Parameter | Expected Value/Observation |
| Physical Appearance | State | Crystalline solid |
| Color | Off-white to pale yellow | |
| Melting Point | 126-128 °C[1] | |
| 1H NMR (CDCl3, 400 MHz) | Chemical Shift (δ) | Aromatic protons typically appear in the range of δ 7.5-9.5 ppm. Specific shifts and coupling constants are required for full assignment. |
| 13C NMR (CDCl3, 100 MHz) | Chemical Shift (δ) | Aromatic carbons are expected between δ 120-155 ppm. The nitrile carbon (C≡N) signal is anticipated around δ 117-120 ppm. Quaternary carbons will generally show lower intensity peaks. |
| Infrared (IR) Spectroscopy | Wavenumber (cm-1) | ~2230 cm-1 (sharp, strong) for the C≡N stretch. Aromatic C-H stretching above 3000 cm-1. Aromatic C=C and C=N stretching in the 1600-1400 cm-1 region. |
| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z = 154.17 (corresponding to the molecular weight of C10H6N2)[1] |
| Fragmentation | Common fragmentation patterns for isoquinolines may involve the loss of HCN (m/z = 27) or other small neutral molecules. |
Experimental Protocols for Structural Validation
Detailed below are the standard experimental procedures for acquiring the necessary data to confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
1H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
-
13C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024-4096 (due to the low natural abundance of 13C).
-
Spectral Width: 0-220 ppm.
-
Reference: CDCl3 solvent peak at δ 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Instrument: FTIR Spectrometer.
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan from m/z 50 to 300 to observe the molecular ion and fragment ions.
-
Comparative Analysis of Synthetic Routes
| Synthetic Method | Starting Materials | Key Features & Reagents | Potential Advantages | Potential Disadvantages |
| Bischler-Napieralski Reaction | β-phenylethylamine and an acyl chloride | Cyclodehydration using a Lewis acid (e.g., POCl3, P2O5).[2] | Well-established, good for 1-substituted isoquinolines. | Requires a subsequent dehydrogenation step to form the aromatic isoquinoline. |
| Pomeranz-Fritsch Reaction | Benzaldehyde and an aminoacetal | Acid-catalyzed cyclization. | Direct route to the isoquinoline ring system. | Can have issues with regioselectivity and yields depending on substituents. |
| Pictet-Spengler Reaction | β-arylethylamine and an aldehyde or ketone | Acid-catalyzed cyclization to form a tetrahydroisoquinoline.[2] | High yields, stereocontrol is possible. | Requires a subsequent oxidation step to form the aromatic isoquinoline. |
| Cyanation of a 3-Halo-isoquinoline | 3-Bromo- or 3-chloro-isoquinoline | Nucleophilic substitution with a cyanide source (e.g., CuCN, Zn(CN)2) often with a palladium or nickel catalyst. | Direct introduction of the nitrile group at the desired position. | Requires the synthesis of the halo-isoquinoline precursor; potential for toxic cyanide reagents. |
Potential Impurities and Side Products
During the synthesis of this compound, particularly through methods involving cyanation of a halo-isoquinoline, potential impurities could include:
-
Unreacted starting material: 3-haloisoquinoline.
-
Hydrolysis product: Isoquinoline-3-carboxamide or isoquinoline-3-carboxylic acid, if water is present during the reaction or workup.
-
Solvent adducts: Depending on the solvent and reaction conditions.
Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) and purification of the final product by column chromatography or recrystallization are essential to obtain a pure sample of this compound.
Workflow for Structure Validation
The logical flow for validating the structure of synthesized this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
References
A Comparative Analysis of the Biological Activities of 3-Isoquinolinecarbonitrile and 1-Isoquinolinecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of derivatives of 3-Isoquinolinecarbonitrile and 1-Isoquinolinecarbonitrile. While direct comparative studies on the parent molecules are limited in publicly available literature, this document summarizes the existing experimental data on their derivatives, offering insights into their potential as scaffolds for drug discovery.
Overview of Biological Activities
Derivatives of isoquinolinecarbonitriles have emerged as promising candidates in various therapeutic areas. The position of the cyano group on the isoquinoline ring system significantly influences the pharmacological profile of these compounds. This guide explores the distinct biological activities associated with derivatives of 1-Isoquinolinecarbonitrile and this compound.
Biological Activities of 1-Isoquinolinecarbonitrile Derivatives
Derivatives of 1-Isoquinolinecarbonitrile have demonstrated notable potential in the fields of oncology and neuroinflammation. Research has highlighted their efficacy as antiproliferative and anti-inflammatory agents.
Antiproliferative Activity: Certain 1-aryl-substituted aminoisoquinolinequinones, which can be conceptually related to 1-isoquinolinecarbonitrile structures, have shown interesting antiproliferative activities against human gastric adenocarcinoma and promyelocytic leukemia cell lines. For instance, specific derivatives exhibited potent activity with low micromolar IC50 values.
Anti-inflammatory and Anti-migratory Activities: Novel isoquinoline-1-carboxamides, closely related to 1-isoquinolinecarbonitrile, have been synthesized and evaluated for their effects on lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in microglial cells. Several of these compounds potently suppressed the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO)[1]. The mechanism of action for some of these derivatives involves the inhibition of the MAPKs/NF-κB signaling pathway[1].
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for their antimicrobial and anticancer properties, showing promise as antibacterial agents and topoisomerase inhibitors.
Antibacterial Activity: Tricyclic isoquinoline derivatives, synthesized from dihydroisoquinolines, have been found to possess antibacterial properties, particularly against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.
Anticancer Activity as Topoisomerase Inhibitors: Certain 3-arylisoquinoline derivatives have been designed and evaluated as dual inhibitors of topoisomerase I and II for the potential treatment of liver cancer. One such derivative demonstrated excellent in vitro cytotoxicity against human hepatoma cell lines (HuH7 and LM9) and exhibited stronger inhibitory activity on topoisomerase II than the positive control, etoposide[2].
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative derivatives of 1-Isoquinolinecarbonitrile and this compound.
Table 1: Antiproliferative Activity of 1-Aryl-7-phenylaminoisoquinolinequinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 5a | AGS (gastric adenocarcinoma) | >10 |
| 5b | AGS (gastric adenocarcinoma) | >10 |
| 5g | AGS (gastric adenocarcinoma) | 5.8 |
| 5h | AGS (gastric adenocarcinoma) | 6.2 |
| 6a | AGS (gastric adenocarcinoma) | 1.19 |
| 6a | HL-60 (promyelocytic leukemia) | 1.24 |
| 6d | AGS (gastric adenocarcinoma) | 8.5 |
| Etoposide (Reference) | AGS (gastric adenocarcinoma) | 2.13 |
| Etoposide (Reference) | HL-60 (promyelocytic leukemia) | 0.42 |
Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives (Related to this compound)
| Compound | Bacterial Strain | MIC (µg/mL) |
| 8d | Staphylococcus aureus | 16 |
| 8f | Staphylococcus aureus | 32 |
| 8f | Streptococcus pneumoniae | 32 |
| 8d | Enterococcus faecium | 128 |
| 8f | Enterococcus faecium | 64 |
Table 3: Cytotoxicity of a 3-Arylisoquinoline Derivative (Compound 7) as a Topoisomerase Inhibitor
| Compound | Cancer Cell Line | IC50 (µM) |
| 7 | HuH7 (human hepatoma) | 1.93 |
| 7 | LM9 (human hepatoma) | 2.10 |
| Etoposide (Reference) | HuH7 (human hepatoma) | 4.56 |
| Etoposide (Reference) | LM9 (human hepatoma) | 5.21 |
Experimental Protocols
PARP1 Enzymatic Inhibition Assay (Representative for 1-Isoquinolinecarbonitrile Derivatives)
This protocol is adapted for a generic 1-isoquinolinecarbonitrile derivative, referred to as "Test Compound."
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H4
-
Biotinylated NAD+
-
Streptavidin-coated 96-well plates
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test Compound dissolved in DMSO
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-streptavidin antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat a 96-well streptavidin plate with histone H4 and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the Test Compound in assay buffer.
-
Add the PARP1 enzyme to each well, followed by the Test Compound dilutions.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add HRP-conjugated anti-streptavidin antibody and incubate for 30 minutes.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Topoisomerase II Inhibition Assay (Representative for this compound Derivatives)
This protocol describes a typical in vitro assay to evaluate the inhibition of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, ATP, DTT)
-
Test Compound dissolved in DMSO
-
Loading dye (e.g., glycerol, bromophenol blue)
-
Agarose gel
-
Ethidium bromide staining solution
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing assay buffer, kDNA, and serial dilutions of the Test Compound.
-
Add purified topoisomerase IIα to initiate the decatenation reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide.
-
Visualize the DNA bands under UV illumination.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control without the inhibitor.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: HER2 Signaling Pathway Inhibition.
Caption: Topoisomerase II Inhibition Mechanism.
Experimental Workflow
Caption: Drug Discovery Workflow.
Conclusion
The available evidence suggests that the placement of the carbonitrile group on the isoquinoline scaffold plays a crucial role in directing the biological activity of its derivatives. Derivatives of 1-Isoquinolinecarbonitrile show significant promise as antiproliferative and anti-inflammatory agents, with mechanisms targeting key cellular signaling pathways. In contrast, derivatives of this compound have demonstrated potential as antibacterial agents and as anticancer therapeutics through the inhibition of topoisomerases.
Further research, including direct head-to-head comparative studies of 1- and this compound and their derivatives, is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The information presented in this guide serves as a valuable resource for researchers in the design and development of novel isoquinoline-based therapeutic agents.
References
Unveiling the Anticancer Potential: A Comparative Analysis of 3-Isoquinolinecarbonitrile Derivatives
A deep dive into the cytotoxic effects of novel 3-isoquinolinecarbonitrile derivatives reveals a promising class of compounds with potent anticancer activity against a variety of cancer cell lines. This guide provides a comparative analysis of their efficacy, supported by experimental data, and elucidates the underlying mechanisms of action, offering valuable insights for researchers and drug development professionals.
Recent studies have highlighted the potential of isoquinoline-based compounds as effective anticancer agents. Among these, derivatives of this compound have demonstrated significant cytotoxic effects, warranting a closer examination of their structure-activity relationships and therapeutic promise. This guide synthesizes findings from multiple studies to present a clear comparison of these derivatives.
Comparative Cytotoxicity of this compound and Related Derivatives
The in vitro cytotoxic activity of various isoquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower values indicate higher potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5e | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile | Not Specified | 0.026 (GI50) | [1] |
| 5h | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile | Not Specified | 0.028 (GI50) | [1] |
| Compound III | Quinoline-based | 4 Human Cancer Cell Lines | 3.30 (GI50) | [1] |
| Compound IV | 2-Amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | A-549 (Lung) | 35 (IC50) | [1] |
| 1a | Isoquinoline hybrid | A549 (Lung) | 1.43 (IC50) | [2] |
| 1b | Isoquinoline hybrid | A549 (Lung) | 1.75 (IC50) | [2] |
| 1c | Isoquinoline hybrid | A549 (Lung) | 3.93 (IC50) | [2] |
| Compound 3 | N-(3-morpholinopropyl)-substituted isoquinoline | 53 Human Tumor Cells | 0.039 (Mean GI50) | [2] |
| Compound 4 | Topo I inhibitor | Cal27 (Oral) | 1.12 (IC50) | [2] |
| Compound 6 | Isoquinoline N-oxide | MDA-MB-468 (Breast) | 0.259 (GI50) | [2] |
| Compound 6 | Isoquinoline N-oxide | MCF-7 (Breast) | 0.290 (GI50) | [2] |
| Compound 6 | Isoquinoline N-oxide | MALME-3M (Melanoma) | 0.134 (GI50) | [2] |
| Compound 6 | Isoquinoline N-oxide | MDA-MB-435 (Melanoma) | 0.208 (GI50) | [2] |
| Compound 6 | Isoquinoline N-oxide | OVCAR-3 (Ovarian) | 0.272 (GI50) | [2] |
| Compound 6 | Isoquinoline N-oxide | OVCAR-8 (Ovarian) | 0.484 (GI50) | [2] |
| Compound 12 | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Cell Lines | 0.046 (Mean IC50) | [3] |
| 4f | 3-Acyl isoquinolin-1(2H)-one | MCF-7 (Breast) | Potent Activity | [4] |
| 4f | 3-Acyl isoquinolin-1(2H)-one | A549 (Lung) | Potent Activity | [4] |
| 7e | Tetrahydroisoquinoline | A549 (Lung) | 0.155 (IC50) | [5] |
| 8d | Tetrahydrothieno[2,3-c]isoquinoline | MCF7 (Breast) | 0.170 (IC50) | [5] |
Mechanisms of Action: Targeting Key Cancer Pathways
Several studies have delved into the molecular mechanisms by which these isoquinoline derivatives exert their cytotoxic effects. A prominent mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7]
Furthermore, some derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR, HER-2, and BRAFV600E.[1] For instance, compounds 5e and 5h displayed significant inhibitory activity against EGFR, HER-2, and BRAFV600E, with IC50 values in the nanomolar range.[1] This multi-targeted approach is a promising strategy to overcome drug resistance in cancer therapy.
Induction of apoptosis, or programmed cell death, is another key mechanism. One compound was found to promote apoptosis by activating caspases-3 and 8, and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] Similarly, a novel 3-acyl isoquinolin-1(2H)-one derivative, 4f , was shown to induce G2 phase cell cycle arrest and apoptosis in breast cancer cells.[4] This was accompanied by the inhibition of the MEK/ERK and p38 MAPK pathways.[4]
The following diagram illustrates a generalized signaling pathway targeted by some of these isoquinoline derivatives.
Caption: Generalized signaling pathways targeted by this compound derivatives.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on cell-based assays. A standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is outlined below.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 103 to 1 × 104 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
The following diagram illustrates the general workflow for evaluating the cytotoxicity of the synthesized compounds.
Caption: Experimental workflow for cytotoxicity evaluation.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: 3-Isoquinolinecarbonitrile and Quinoline-3-carbonitrile
A comprehensive analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of two isomeric heterocyclic nitriles: 3-Isoquinolinecarbonitrile and Quinoline-3-carbonitrile. While both compounds share the same molecular formula and a core quinoline-type structure, the difference in the nitrogen atom's position within the bicyclic system leads to distinct physicochemical properties, synthetic routes, and biological activities. This report summarizes key experimental data to facilitate their evaluation as potential scaffolds in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Quinoline-3-carbonitrile is presented below. These properties are crucial for understanding the compounds' behavior in biological and chemical systems.
| Property | This compound | Quinoline-3-carbonitrile |
| Molecular Formula | C₁₀H₆N₂ | C₁₀H₆N₂ |
| Molecular Weight | 154.17 g/mol | 154.17 g/mol |
| Melting Point | 126-128 °C | 108-110 °C |
| LogP | Not available | 1.57 |
| Appearance | Not specified | Powder |
Synthesis and Reactivity
Quinoline-3-carbonitrile has been synthesized through various methods, including one-pot multicomponent reactions. One common approach involves the reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium acetate. This method is valued for its efficiency and ability to generate a diverse range of derivatives. The quinoline scaffold can be constructed through several classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.
This compound synthesis is less commonly detailed for the parent compound. However, the isoquinoline core is generally accessible through methods like the Bischler-Napieralski, Pictet-Gams, and Pomeranz–Fritsch reactions. These often involve the cyclization of phenethylamine derivatives.
Spectroscopic Analysis
A comparative overview of the characteristic spectroscopic data is essential for the unambiguous identification of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quinoline-3-carbonitrile: The ¹H and ¹³C NMR spectra of quinoline-3-carbonitrile derivatives have been reported, confirming the successful synthesis and substitution patterns.
This compound: Detailed ¹H and ¹³C NMR data for the parent this compound are not as readily available in the literature. However, analysis of related isoquinoline derivatives provides expected chemical shift regions.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectra of both compounds is the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2240 cm⁻¹. The aromatic C-H and C=C stretching vibrations are also characteristic.
Mass Spectrometry (MS)
Both isomers exhibit a molecular ion peak corresponding to their molecular weight. The fragmentation patterns are key to distinguishing them, arising from the different stabilities of the bicyclic systems upon ionization. Fragmentation of the quinoline ring often involves the loss of HCN.
Biological Activity and Therapeutic Potential
The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the basis for numerous therapeutic agents.
Quinoline-3-carbonitrile: A Scaffold for Diverse Biological Activities
Derivatives of quinoline-3-carbonitrile have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
-
Anticancer Activity: The quinoline-3-carbonitrile framework is a key component of several kinase inhibitors. By modifying substituents, particularly at the 4-position, researchers have developed potent inhibitors of Epidermal Growth Factor Receptor (EGFR), BRAF, and HER-2 kinases, which are crucial targets in oncology. These compounds often function by competing with ATP at the kinase domain.
-
Antibacterial Activity: Several studies have highlighted the potential of quinoline-3-carbonitrile derivatives as antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
-
Antidiabetic Activity: Recent research has explored the potential of these compounds as antidiabetic agents, demonstrating inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.
This compound: An Under-explored Isomer with Potential
While specific biological data for the parent This compound is limited in publicly available literature, the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological properties, suggesting potential for this scaffold as well.
-
General Bioactivity of Isoquinolines: Isoquinoline derivatives have been reported to possess anticancer, antimicrobial, and anti-inflammatory activities. This suggests that this compound could serve as a valuable starting point for the synthesis of novel bioactive molecules. The development of new synthetic methodologies is crucial to unlocking the therapeutic potential of this class of compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized kinase inhibition pathway relevant to quinoline-3-carbonitrile's anticancer activity and a typical workflow for screening antimicrobial compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for key experiments.
General Protocol for the Synthesis of Quinoline-3-carbonitrile Derivatives
This protocol describes a one-pot multicomponent reaction for synthesizing quinoline-3-carbonitrile derivatives.
-
Reactant Preparation: In a round-bottom flask, combine the appropriate aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), a cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one) (1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol.
-
Reaction: Stir the mixture at reflux for the time required to complete the reaction, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a typical procedure for evaluating the inhibitory activity of a compound against a target kinase.
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, a substrate (e.g., a peptide), and ATP.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., a quinoline-3-carbonitrile derivative) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 37 °C) for a set period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism in a suitable broth.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
Both this compound and Quinoline-3-carbonitrile are valuable heterocyclic scaffolds with distinct characteristics. Quinoline-3-carbonitrile has been more extensively studied, demonstrating significant potential in the development of anticancer, antibacterial, and antidiabetic agents. In contrast, this compound remains a relatively under-explored molecule. The rich biological activities associated with the broader isoquinoline class suggest that this compound and its derivatives represent a promising, yet largely untapped, area for future drug discovery and development efforts. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.
In Vitro Evaluation of 3-Isoquinolinecarbonitrile and Related Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro biological activities of various 3-isoquinolinecarbonitrile and related quinoline/isoquinoline derivatives, with a focus on their anticancer and enzyme inhibitory properties. The data presented is compiled from recent studies to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this class of compounds.
Comparative Analysis of Anticancer Activity
The following tables summarize the cytotoxic effects of various isoquinoline and quinoline derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Cytotoxicity of Tetrahydroisoquinoline Derivatives Against A549 and MCF7 Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7e | A549 (Lung Cancer) | 0.155 | Doxorubicin | - |
| 8d | MCF7 (Breast Cancer) | 0.170 | Doxorubicin | - |
Data synthesized from studies on novel tetrahydroisoquinolines as potential anticancer agents.[1]
Table 2: Antiproliferative Activity of THIQ-Oxime Hybrids
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 15b | MDA-MB-231 (Breast Cancer) | 22 | Doxorubicin | - |
| 15c | U251 (Glioblastoma) | 36 | Temozolomide | 176.5 |
| 15c | MDA-MB-231 (Breast Cancer) | 21 | Doxorubicin | - |
THIQ: Tetrahydroisoquinoline. Data from studies on THIQ-oxime hybrids with anticancer activity.[2]
Table 3: Cytotoxicity of Quinoline and Isatin Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 13 | Caco-2 (Colon Cancer) | 8.2 | Doxorubicin | ~8.2 |
| 14 | Caco-2 (Colon Cancer) | 8.2 | Doxorubicin | ~8.2 |
| 14 | MDA-MB231 (Breast Cancer) | 9 | Doxorubicin | 9 |
| 7 | Vero (Normal Cell Line) | 440 | Doxorubicin | 25 |
| 8 | Vero (Normal Cell Line) | 150 | Doxorubicin | 25 |
| 9 | Vero (Normal Cell Line) | 196 | Doxorubicin | 25 |
| 13 | Vero (Normal Cell Line) | 26.5 | Doxorubicin | 25 |
| 14 | Vero (Normal Cell Line) | 30 | Doxorubicin | 25 |
This table highlights the cytotoxic activity against cancer cell lines and a normal cell line for safety comparison.[3]
Comparative Analysis of Enzyme Inhibition
The inhibitory effects of isoquinoline and quinoline derivatives on specific enzymes are crucial for their therapeutic applications, such as in diabetes and cancer.
Table 4: α-Glucosidase Inhibition by Quinoline-Based Derivatives
| Compound | IC50 (µM) | Inhibition Mode | Ki (µM) | Reference Compound | IC50 (µM) |
| 8b | 79.9 ± 1.2 | - | - | Acarbose | 750.0 ± 2.0 |
| 8h | 38.2 ± 0.3 | Non-competitive | 38.2 | Acarbose | 750.0 ± 2.0 |
| 8n | - | - | - | Acarbose | 750.0 ± 2.0 |
| 8o | - | - | - | Acarbose | 750.0 ± 2.0 |
Data from a study on quinoline-based α-glucosidase inhibitors, indicating their potential as antidiabetic agents.[4][5]
Table 5: Inhibition of DHFR and CDK2 by Tetrahydroisoquinoline Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |
| 8d | DHFR | 0.199 | Methotrexate | 0.131 |
This table showcases the potential of these derivatives as inhibitors of enzymes involved in cancer progression.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
3.1. MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of chemical compounds on cultured cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
3.2. In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of compounds on the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.[6]
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[6]
-
Assay Procedure: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate for 10 minutes at 37°C.[6]
-
Reaction Initiation: Add the pNPG substrate to initiate the reaction.[6]
-
Absorbance Reading: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value is determined from a dose-response curve.[6]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Screening
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Isoquinolinecarbonitrile Analogs: A Comparative Guide
An In-depth Analysis of 3-Isoquinolinecarbonitrile Analogs as Potent Biological Agents, Elucidating their Structure-Activity Relationships Across Various Therapeutic Targets.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. These compounds have shown promise as kinase inhibitors for cancer therapy, antibacterial agents to combat infectious diseases, and molecules with other therapeutic potential.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Core Structure-Activity Relationship (SAR) Data
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the isoquinoline core and any appended functionalities. Systematic modifications have revealed key structural features that govern their potency and selectivity against different biological targets.
The 3-quinoline and this compound cores have been extensively explored as scaffolds for kinase inhibitors, particularly targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are crucial in cancer signaling pathways.[3][4] The SAR for this class of compounds highlights the importance of specific substitutions that enhance binding to the ATP pocket of the kinase domain.
Table 1: SAR of 3-Quinolinecarbonitrile Analogs as Kinase Inhibitors
| Compound ID | R4-Anilino Substituent | R6, R7-Substituents | Target Kinase | IC50 (nM) | Reference |
| 1 | 3-Bromoanilino | 6,7-Dimethoxy | EGFR | 0.5 | [3] |
| 2 | 3-Ethynylanilino | 6,7-Dimethoxy | EGFR | 0.05 | [3] |
| 3 | H | H | Haspin | >10000 | [5] |
| 4 | H | 8-Nitro | Haspin | 57 | [5] |
| 5 | H | 8-Bromo | Haspin | >1000 | [5] |
Note: Data for quinoline analogs is included to provide broader context for the related isoquinoline scaffold.
The data indicates that substitution at the 4-position of the quinoline/isoquinoline ring with an anilino group is a key determinant of EGFR inhibitory activity. Furthermore, electron-withdrawing groups like bromo and ethynyl on the anilino moiety enhance potency. For Haspin kinase, substitutions at the 8-position of the isoquinoline ring appear to be critical for activity.
Isoquinoline and quinoline derivatives have demonstrated significant potential as antibacterial agents, often targeting bacterial DNA gyrase.[6][7] The SAR studies in this area focus on modifications that improve bacterial cell wall penetration and target enzyme inhibition.
Table 2: Antibacterial Activity of Quinoline and Isoquinoline Analogs
| Compound ID | Core Scaffold | Key Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| QS-3 | Quinoline-sulfonamide | N/A | P. aeruginosa | 64 | [7] |
| 8d | Tricyclic Isoquinoline | Unsubstituted aryl | S. aureus | 16 | [8] |
| 8f | Tricyclic Isoquinoline | C7-methoxy | S. aureus | 32 | [8] |
| QD4 | Quinoline-3-carbonitrile | N/A | S. aureus | 3.13 | [2][6] |
The data suggests that hybridization of the quinoline scaffold with other pharmacophores, such as sulfonamides, can yield potent antibacterial agents. For tricyclic isoquinoline derivatives, the nature of substitution on the aromatic ring influences activity against Gram-positive bacteria. Notably, quinoline-3-carbonitrile derivatives have shown promising minimum inhibitory concentrations (MICs).[2][6]
Beyond specific kinase inhibition, this compound and related analogs exhibit broad cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis and cell cycle arrest.[1]
Table 3: Anticancer Activity of Isoquinoline Derivatives
| Compound ID | Core Scaffold | Cancer Cell Line | GI50 (µM) | Reference |
| B01002 | Isoquinoline | Ovarian Cancer | ~10 | [9] |
| C26001 | Isoquinoline | Ovarian Cancer | ~5 | [9] |
| 3c | Pyrano[3,2-c]quinoline | Panc-1, MCF-7, HT-29, A-549 | 1.30 - 2.20 | [10] |
| 3g | Pyrano[3,2-c]quinoline | Panc-1, MCF-7, HT-29, A-549 | 1.30 - 2.20 | [10] |
The antiproliferative activity of these compounds is demonstrated by their growth inhibition (GI50) values. The pyrano[3,2-c]quinoline derivatives, which are structurally related to the this compound core, show potent activity across a range of cancer cell lines.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of this compound analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in the appropriate assay buffer.
-
Reconstitute the target kinase and its specific substrate according to the manufacturer's protocol.
-
Prepare an ATP solution at a concentration that is typically at the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Bacterial Culture Preparation:
-
Prepare an overnight culture of the test bacterial strain in a suitable broth medium.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.[11]
-
Visualizing Biological Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Kinase Inhibition and Downstream Signaling
The inhibition of a kinase like EGFR by a this compound analog can block downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: EGFR signaling pathway and its inhibition.
Experimental Workflow for Antibacterial Screening
A typical workflow for identifying and characterizing new antibacterial agents involves a series of in vitro assays.
Caption: Workflow for antibacterial compound screening.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols offer a valuable resource for the rational design and development of new therapeutic agents based on this versatile chemical scaffold. Further research is warranted to explore the full potential of these compounds against a broader range of biological targets.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Head-to-head comparison of different 3-Isoquinolinecarbonitrile synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 3-Isoquinolinecarbonitrile is a valuable building block in medicinal chemistry, and its synthesis can be approached through several key methodologies. This guide provides a head-to-head comparison of two prominent methods: the Sandmeyer reaction starting from 3-aminoisoquinoline and the palladium-catalyzed cyanation of 3-haloisoquinolines. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate synthetic route.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Sandmeyer Reaction | 3-Aminoisoquinoline | NaNO₂, HCl, CuCN | ~3-4 hours | ~60-70% (estimated) | Utilizes a readily available starting material; well-established classical reaction. | Diazonium intermediate can be unstable; use of stoichiometric copper cyanide. |
| Palladium-Catalyzed Cyanation | 3-Bromoisoquinoline | K₄[Fe(CN)₆], Pd(OAc)₂, Na₂CO₃ | 5 hours | 83-96% | High yield; uses a non-toxic cyanide source; applicable to large scale. | Requires a halogenated precursor which may involve an additional synthetic step; catalyst cost.[1] |
In-Depth Analysis of Synthetic Methodologies
Sandmeyer Reaction: A Classic Route from 3-Aminoisoquinoline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including the nitrile group.[2] The reaction proceeds via the formation of a diazonium salt from the corresponding amine, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
Reaction Pathway:
Experimental Protocol (Adapted from a similar procedure for 5-chloroisoquinoline): [2]
Part A: Diazotization of 3-Aminoisoquinoline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 3-aminoisoquinoline in 50 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C. Stir for an additional 15 minutes to ensure the formation of the hydrochloride salt.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the hydrochloride salt, keeping the temperature below 5 °C. The reaction mixture will change color.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Part B: Cyanation
-
In a 500 mL beaker, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., a solution of NaCN or KCN in water).
-
Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.
Palladium-Catalyzed Cyanation: A Modern and High-Yield Approach
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis. Palladium-catalyzed cyanation of aryl halides offers a highly efficient and versatile method for the synthesis of aryl nitriles, including this compound. This method often provides higher yields and utilizes less toxic cyanide sources compared to traditional methods.
Reaction Pathway:
Experimental Protocol (Adapted from a general procedure for aryl bromides): [3]
-
To a pre-dried 10 mL screw-cap reaction vial, add 3-bromoisoquinoline (1 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.33 mmol), and sodium carbonate (Na₂CO₃, 1 mmol).
-
Add 3 mL of dry N,N-dimethylformamide (DMF) to the vial and degas the mixture for 5 minutes.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.1-5 mol%) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 120 °C with stirring for 5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Conclusion
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable methods for the synthesis of this compound. The choice of method will largely depend on the specific requirements of the synthesis, including the availability of starting materials, desired yield, scale of the reaction, and tolerance for certain reagents.
The Sandmeyer reaction is a classic and cost-effective method when starting from the readily available 3-aminoisoquinoline. However, it may suffer from lower yields and the use of toxic copper cyanide.
In contrast, palladium-catalyzed cyanation offers significantly higher yields and employs a non-toxic cyanide source, making it a more modern and efficient approach, particularly for larger-scale syntheses.[1] The main drawback is the need for a 3-haloisoquinoline precursor and the cost associated with the palladium catalyst.
For researchers aiming for high efficiency and a greener chemical process, the palladium-catalyzed route is generally superior. However, for smaller-scale applications where the starting amine is readily available, the Sandmeyer reaction remains a practical option.
References
Safety Operating Guide
Personal protective equipment for handling 3-Isoquinolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling 3-Isoquinolinecarbonitrile in a laboratory setting. Adherence to these procedures is paramount to ensure personal safety, minimize environmental impact, and maintain the integrity of your research.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.
Hazard Classifications: [1]
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Use within a certified chemical fume hood. If engineering controls are insufficient, a respirator is necessary. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact. |
| Eye and Face Protection | Safety glasses with side shields and a face shield | Safety glasses are the minimum requirement. A face shield must be worn when there is a risk of splashing or aerosol generation. |
| Body Protection | Flame-resistant laboratory coat | A fully buttoned lab coat is essential. |
| General Clothing | Long pants and closed-toe shoes | To protect the skin from potential spills. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining a safe laboratory environment.
Handling:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood.
-
Avoid Contact: Prevent the chemical from coming into contact with skin, eyes, or clothing.
-
Aerosol Prevention: Avoid the formation of dust or aerosols during handling.
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Experimental Protocol: Weighing and Preparing a Solution
This protocol provides a step-by-step guide for safely weighing this compound and preparing a solution.
Materials:
-
This compound
-
Appropriate solvent
-
Enclosed analytical balance or a balance in a chemical fume hood
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with a stopper
-
Beaker
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Preparation:
-
Don all required PPE as listed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Place a clean, dry weighing boat on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact weight of the compound.
-
-
Dissolving:
-
Carefully transfer the weighed powder into a beaker.
-
Add a small amount of the desired solvent to the beaker to wet the powder and prevent it from becoming airborne.
-
Slowly add the remaining solvent to the beaker while gently stirring with a glass rod or using a magnetic stirrer until the solid is completely dissolved.
-
Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Add solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Dispose of the weighing boat and any other contaminated disposable materials in a designated hazardous waste container.
-
Clean the spatula and any non-disposable glassware with an appropriate solvent. Collect the cleaning solvent as hazardous waste.
-
Decontaminate the work surface in the chemical fume hood.
-
Remove PPE in the correct order and dispose of gloves in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Collect all liquid waste (e.g., excess solution, solvent rinses) in a separate, clearly labeled, sealed hazardous waste container.
Chemical Neutralization (Alkaline Hydrolysis):
For small quantities of this compound waste, alkaline hydrolysis can be performed to convert the nitrile to the less toxic carboxylate salt before disposal. This procedure should only be carried out by trained personnel in a chemical fume hood.
Materials:
-
This compound waste solution
-
10% Sodium Hydroxide (NaOH) solution
-
pH paper or pH meter
-
Heating mantle and reflux condenser
-
Round-bottom flask
Procedure:
-
Place the this compound waste into a round-bottom flask.
-
Add an excess of 10% NaOH solution to the flask.
-
Set up the apparatus for heating under reflux in a chemical fume hood.
-
Heat the mixture under reflux for several hours. The time required for complete hydrolysis will depend on the concentration of the nitrile.
-
Allow the mixture to cool to room temperature.
-
Check the pH of the solution to ensure it is still basic.
-
The resulting solution containing the sodium salt of 3-isoquinolinecarboxylic acid can then be collected as hazardous aqueous waste.
Final Disposal:
-
All hazardous waste containers must be properly labeled with the contents and associated hazards.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not pour any waste down the drain.
Emergency Procedures
Spill:
-
Small Spill: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed hazardous waste container.
-
Large Spill: Evacuate the area immediately. Alert others and contact your institution's EHS department.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
